Ethyl N-phenylformimidate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl N-phenylmethanimidate | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-2-11-8-10-9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDBNKYFCOLNQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9064473 | |
| Record name | Methanimidic acid, N-phenyl-, ethyl ester | |
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Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6780-49-0 | |
| Record name | Ethyl N-phenylmethanimidate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6780-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethyl N-phenylformimidate | |
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| Record name | Methanimidic acid, N-phenyl-, ethyl ester | |
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| Record name | Methanimidic acid, N-phenyl-, ethyl ester | |
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| Record name | Ethyl N-phenylformimidate | |
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| Record name | Ethyl N-phenylformimidate | |
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Foundational & Exploratory
An In-depth Technical Guide to Ethyl N-phenylformimidate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl N-phenylformimidate (CAS No. 6780-49-0), a versatile intermediate in organic synthesis. This document details its chemical and physical properties, safety and handling information, detailed protocols for its synthesis and characterization, and its primary applications in research and industry.
Core Compound Information
This compound, also known as N-(Ethoxymethylene)aniline or N-Phenylformimidic acid ethyl ester, is an organic compound that plays a significant role as a building block in the synthesis of various pharmaceuticals and agrochemicals.[1] Its structure features a central formimidate functional group bonded to an ethyl group via an ether linkage and a phenyl group on the nitrogen atom.
Chemical and Physical Properties
The key identifiers and physical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 6780-49-0 | [2][3][4][5][6] |
| EC Number | 229-841-3 | [2][5] |
| Molecular Formula | C₉H₁₁NO | [3][4][6] |
| Molecular Weight | 149.19 g/mol | [3][4][6] |
| Physical Form | Liquid | [2][6] |
| Color | Colorless to light yellow/orange | [3] |
| Density | 1.006 g/mL at 25 °C | [2][6] |
| Refractive Index (n20/D) | 1.528 | [2][6] |
| Flash Point | 78.9 °C (174.0 °F) | [5] |
| IUPAC Name | ethyl N-phenylmethanimidate | [4] |
| Synonyms | N-(Ethoxymethylene)aniline, Ethyl isoformanilide | [2][4][7] |
Safety and Handling
This compound is classified as a warning-level hazard. Proper personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
| Hazard Information | Details | Reference |
| Signal Word | Warning | [5] |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [5] |
| GHS Pictograms |
| |
| Precautionary Statements | P261, P264, P271, P280,P302 + P352,P305 + P351 + P338 | [5] |
| Storage Class | 10: Combustible liquids | [5] |
| Target Organs | Respiratory system | [5] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and analytical characterization of this compound.
Synthesis Protocol: Acid-Catalyzed Reaction of Aniline and Triethyl Orthoformate
This protocol describes a robust and scalable method for the synthesis of this compound, adapted from procedures for analogous compounds. The reaction involves the condensation of aniline with triethyl orthoformate, using an acid catalyst to improve reaction time and yield.
Materials:
-
Aniline (C₆H₅NH₂)
-
Triethyl orthoformate (CH(OC₂H₅)₃)
-
Toluene
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dean-Stark trap with a condenser
-
Thermocouple
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: Equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a Dean-Stark trap filled with toluene, a condenser, and a thermocouple. Ensure all glassware is oven-dried.
-
Charging Reactants: Charge the flask with aniline (e.g., 0.8 mol), triethyl orthoformate (e.g., 1.2 equivalents, 0.96 mol), and toluene (200 mL).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.01 equivalents, 0.008 mol).
-
Reaction: Begin stirring and heat the mixture to reflux (approximately 110-120 °C). Ethanol, a byproduct of the reaction, will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) for the complete consumption of aniline. The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) and then with brine (100 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene. The resulting crude product is then purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.
Analytical Characterization Protocols
A combination of chromatographic and spectroscopic techniques is essential for confirming the identity, purity, and structure of the synthesized this compound.
1. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To assess purity and confirm molecular weight.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions (Typical):
-
Column: Non-polar capillary column (e.g., DB-5MS).
-
Injection: 1 µL, splitless mode.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at 1.0 mL/min.
-
Oven Program: Start at 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).
-
-
MS Conditions (Typical):
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
-
Expected Results: A major peak in the chromatogram corresponding to the product. The mass spectrum should show a molecular ion peak (M⁺) at m/z = 149, consistent with the molecular weight of C₉H₁₁NO.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate and confirm the chemical structure.
-
Instrumentation: 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) and add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Expected ¹H NMR Signals (in CDCl₃):
-
~7.2-7.4 ppm: Multiplet, 2H (meta-protons of phenyl ring).
-
~7.0-7.1 ppm: Multiplet, 3H (ortho- and para-protons of phenyl ring).
-
~7.7 ppm: Singlet, 1H (imidate CH).
-
~4.2 ppm: Quartet, 2H (ethoxy -OCH₂-).
-
~1.3 ppm: Triplet, 3H (ethoxy -CH₃).
-
-
Expected ¹³C NMR Signals (in CDCl₃):
-
~160 ppm: Imidate carbon (N=CH-O).
-
~150 ppm: Phenyl C1 (ipso-carbon attached to N).
-
~129 ppm: Phenyl C3/C5 (meta-carbons).
-
~124 ppm: Phenyl C4 (para-carbon).
-
~120 ppm: Phenyl C2/C6 (ortho-carbons).
-
~65 ppm: Ethoxy -OCH₂-.
-
~15 ppm: Ethoxy -CH₃-.
-
3. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify key functional groups.
-
Instrumentation: FTIR spectrometer.
-
Sample Preparation: Analyze as a thin film on a NaCl or KBr salt plate.
-
Expected Absorptions:
-
~3050 cm⁻¹: Aromatic C-H stretch.
-
~2980 cm⁻¹: Aliphatic C-H stretch.
-
~1650 cm⁻¹: C=N imine stretch.
-
~1600, 1490 cm⁻¹: Aromatic C=C stretches.
-
~1250 cm⁻¹: C-O ether stretch.
-
Applications and Significance
This compound is not typically an end-product but rather a crucial intermediate. Its bifunctional nature allows it to participate in a variety of chemical transformations, making it a valuable tool for synthetic chemists.
-
Pharmaceutical and Agrochemical Synthesis: It serves as a precursor for constructing more complex molecules with biological activity. The formimidate group is a versatile handle for introducing nitrogen-containing heterocycles.[1]
-
Organic Synthesis: It is widely used in the formation of other functional groups, such as imines and amines, which are fundamental components of many organic molecules.[1]
-
Protecting Group Chemistry: The N-phenylformimidate group can be used to temporarily modify or protect other functional groups during a multi-step synthesis.
-
Polymer and Materials Science: The compound can be incorporated into the production of specialty polymers, imparting unique properties to the final material.[1]
References
An In-depth Technical Guide to the Synthesis of Ethyl N-phenylformimidate from Aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl N-phenylformimidate, also known as N-(ethoxymethylene)aniline, is a valuable intermediate in organic synthesis. Its utility is particularly noted in the construction of various heterocyclic systems and as a precursor in formylation and amination reactions, which are fundamental transformations in the synthesis of pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of the primary synthetic route to this compound from aniline, detailing the reaction mechanism, experimental protocols, and relevant chemical data.
Core Synthesis Pathway: Aniline and Triethyl Orthoformate
The most common and direct method for the synthesis of this compound involves the reaction of aniline with triethyl orthoformate.[1] This condensation reaction can be performed under thermal conditions or, more efficiently, with the aid of an acid catalyst. The reaction proceeds with the elimination of two equivalents of ethanol.
Reaction Scheme
Caption: General reaction for the synthesis of this compound.
Reaction Mechanism
The acid-catalyzed reaction is proposed to proceed through the initial protonation of the triethyl orthoformate, making it more susceptible to nucleophilic attack by aniline. The subsequent steps involve the elimination of ethanol to form the final imidate product.
Caption: Proposed mechanism for the acid-catalyzed synthesis.
Experimental Protocols
Two primary methodologies are presented: a non-catalytic thermal synthesis and a more rapid acid-catalyzed synthesis. The following protocols are adapted from established procedures for the synthesis of the closely related compound, ethyl-N-(4-chlorophenyl)formimidate, and are expected to be directly applicable to the synthesis of this compound with minor optimization.[2]
Protocol 1: Non-Catalytic Thermal Synthesis
This method is suitable when the use of an acid catalyst is undesirable.
Workflow:
Caption: Workflow for the non-catalytic synthesis.
Methodology:
-
Reaction Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a distillation head connected to a condenser and a receiving flask, and a thermocouple.
-
Charging Reactants: Charge the flask with aniline (1.0 equivalent) and triethyl orthoformate (1.5 equivalents).
-
Reaction: Begin stirring and heat the reaction mixture to 140-150 °C. Ethanol will begin to distill off as the reaction proceeds.
-
Monitoring: Continue heating and distilling off the ethanol. The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the aniline is consumed (typically 6-8 hours).
-
Workup and Purification: Once the reaction is complete, allow the mixture to cool to room temperature. The crude product is then purified by vacuum distillation to yield this compound as a colorless to pale yellow oil.
Protocol 2: Acid-Catalyzed Synthesis
This method utilizes an acid catalyst to increase the reaction rate and is typically completed in a shorter time frame.
Workflow:
Caption: Workflow for the acid-catalyzed synthesis.
Methodology:
-
Reaction Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a Dean-Stark trap with a condenser, and a thermocouple.
-
Charging Reactants: Charge the flask with aniline (1.0 equivalent), triethyl orthoformate (1.2 equivalents), and a suitable solvent such as toluene.
-
Catalyst Addition: Add a catalytic amount of an acid, such as p-toluenesulfonic acid monohydrate (0.01 equivalents).
-
Reaction: Begin stirring and heat the mixture to reflux. The ethanol produced will be collected in the Dean-Stark trap.
-
Monitoring: The reaction is typically complete within 2-4 hours. Monitor the reaction by TLC or GC for the disappearance of aniline.
-
Workup: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate under reduced pressure to remove the solvent. The crude product is then purified by vacuum distillation.
Quantitative Data
| Method | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| Thermal | None | Neat | 140-150 | 6-8 | 75-85 | >95 |
| Catalytic | p-TsOH | Toluene | ~110 (reflux) | 2-4 | 90-95 | >98 |
Product Characterization
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₉H₁₁NO |
| Molecular Weight | 149.19 g/mol [3] |
| Appearance | Colorless to light yellow/orange clear liquid[3] |
| Density | 1.006 g/mL at 25 °C[4] |
| Boiling Point | 215 °C[5] |
| Refractive Index | n20/D 1.528[4] |
| Purity | >97% (GC)[4] |
Spectroscopic Data
Infrared (IR) Spectroscopy: The IR spectrum of this compound is available in the NIST WebBook and can be used for structural confirmation. Key expected absorptions would include C-H stretching from the aromatic and ethyl groups, C=N stretching of the imidate, and C-O stretching.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Specific, citable ¹H and ¹³C NMR data for this compound is not readily available in the searched literature. However, the expected signals can be predicted based on the structure:
-
¹H NMR: Signals corresponding to the protons of the phenyl group (in the aromatic region, ~7.0-7.4 ppm), a singlet for the methine proton of the formimidate group, a quartet for the methylene protons of the ethyl group, and a triplet for the methyl protons of the ethyl group.
-
¹³C NMR: Resonances for the carbons of the phenyl ring, the formimidate carbon (C=N), and the two distinct carbons of the ethyl group.
Researchers should acquire and interpret their own NMR data for structural verification and purity assessment.
Conclusion
The synthesis of this compound from aniline and triethyl orthoformate is a well-established and efficient process. For researchers and professionals in drug development, the acid-catalyzed method offers a faster and higher-yielding route to this valuable synthetic intermediate. The protocols and data presented in this guide provide a solid foundation for the successful synthesis and characterization of this compound in a laboratory setting.
References
An In-depth Technical Guide to Ethyl N-phenylformimidate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl N-phenylformimidate, also known as N-(Ethoxymethylene)aniline, is an organic compound with significant applications in synthetic chemistry. It serves as a versatile intermediate in the production of a variety of organic molecules, including pharmaceuticals and agrochemicals.[1] Its utility stems from its reactive imidate functionality, which is a key building block in the synthesis of more complex molecules. This guide provides a comprehensive overview of the molecular characteristics, synthesis, and known applications of this compound.
Core Molecular Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁NO | [2][3] |
| Molecular Weight | 149.19 g/mol | [2][3] |
| CAS Number | 6780-49-0 | [2][3] |
| Appearance | Colorless to light yellow/orange clear liquid | [4] |
| Density | 1.006 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.528 | [3] |
| Boiling Point | 215 °C | [1] |
| Flash Point | 78.9 °C (174.0 °F) | [3] |
Synthesis Protocol
A notable method for the synthesis of this compound involves the reaction of aniline and triethyl orthoformate, utilizing a recoverable acid catalyst. This approach is highlighted for its efficiency.[5]
Experimental Protocol: Catalytic Synthesis of this compound
Materials:
-
Aniline
-
Triethyl orthoformate
-
Sulfonated polystyrene brushes grafted onto magnetic nanoparticles (acid catalyst)[5]
Methodology: While detailed, step-by-step public protocols are limited, the synthesis generally proceeds as follows:
-
Surface Modification of Catalyst: Magnetic nanoparticles (Fe₃O₄) are surface-modified with a silane coupling agent, such as vinyl triethoxysilane.
-
Grafting of Polystyrene Brushes: Sulfonated polystyrene brushes are then grafted onto the surface-modified magnetic nanoparticles. This creates a solid-phase acid catalyst that is easily recoverable due to its magnetic properties.[5]
-
Reaction: Aniline and triethyl orthoformate are reacted in the presence of the prepared magnetic acid catalyst.
-
Work-up and Isolation: Upon completion of the reaction, the magnetic catalyst is separated from the reaction mixture using an external magnet. The product, this compound, is then isolated and purified from the remaining solution.
This method provides an environmentally friendly and efficient route to the desired product, with the key advantage of catalyst recyclability.[5]
Caption: A flowchart illustrating the synthesis of this compound.
Applications in Research and Development
This compound is a valuable reagent with a range of applications in both academic research and industrial processes.
-
Pharmaceutical Synthesis: It is a key intermediate in the synthesis of various pharmaceutical agents.[1] Its role facilitates the efficient development of new drug candidates.
-
Organic Synthesis: This compound is frequently used in the formation of imines and amines, which are fundamental reactions in the construction of complex organic molecules.[1]
-
Biochemical Research: this compound is utilized in studies of enzyme mechanisms and interactions, offering insights into biological processes that could inform new therapeutic strategies.[1]
-
Polymer Chemistry: The compound finds use in the production of specialty polymers, contributing to the development of materials with unique properties.[1]
-
Analytical Chemistry: It can be employed as a reagent in various analytical methods to aid in the detection and quantification of other compounds.[1]
While this compound is implicated in biochemical research, particularly in the study of enzyme mechanisms, specific details regarding its interaction with signaling pathways are not extensively documented in publicly available literature. Therefore, a diagrammatic representation of a specific signaling pathway involving this compound cannot be provided at this time.
Conclusion
This compound is a chemical compound with established utility in organic synthesis and as an intermediate for pharmaceuticals and other specialized chemicals. The synthesis method highlighted demonstrates a move towards more sustainable chemical processes. While its direct biological activity and role in specific signaling pathways are not yet well-defined in the literature, its importance as a building block in drug development and other scientific disciplines is clear. Further research into its biochemical interactions could open up new avenues for its application.
References
An In-depth Technical Guide to the Spectroscopic Data of Ethyl N-phenylformimidate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl N-phenylformimidate, also known as N-(ethoxymethylene)aniline, is a valuable reagent and intermediate in organic synthesis. Its chemical structure, featuring an imidate functional group, makes it a versatile building block for the construction of various heterocyclic compounds and other complex organic molecules. Accurate and comprehensive spectroscopic data is crucial for the identification, characterization, and quality control of this compound in research and development settings. This technical guide provides a summary of available spectroscopic data for this compound, detailed experimental protocols for its synthesis and characterization, and a visual representation of the synthetic workflow.
Physicochemical Properties [1]
| Property | Value |
| Molecular Formula | C₉H₁₁NO |
| Molecular Weight | 149.19 g/mol |
| CAS Number | 6780-49-0 |
| Appearance | Colorless to light yellow liquid |
| Density | 1.006 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.528 |
Spectroscopic Data
Infrared (IR) Spectroscopy
The infrared spectrum of this compound provides key information about its functional groups. The most notable absorption bands are expected for the C=N double bond, the C-O single bond of the ether linkage, and the aromatic C-H and C=C bonds of the phenyl group.
A representative gas-phase IR spectrum is available through the NIST WebBook, which can be consulted for a detailed visualization of the vibrational modes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
As of the latest literature review, specific, publicly available ¹H and ¹³C NMR spectral data for this compound is limited. Researchers who synthesize this compound would need to acquire and interpret their own NMR data for structural confirmation. The expected chemical shifts can be predicted based on the structure:
-
¹H NMR: Protons of the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), protons of the phenyl group (in the aromatic region), and the proton of the formimidate group (-CH=N-).
-
¹³C NMR: Carbon signals for the ethyl group, the phenyl group, and the formimidate carbon (C=N).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight.
Electron Ionization Mass Spectrum Data
| m/z | Relative Intensity |
| 28 | 10.9 |
| 29 | 16.5 |
| 39 | 11.2 |
| 51 | 24.3 |
| 65 | 16.5 |
| 77 | 100.0 |
| 91 | 11.2 |
| 104 | 55.3 |
| 120 | 18.4 |
| 149 | 43.7 |
Data sourced from the NIST Mass Spectrometry Data Center.
Experimental Protocols
Synthesis of this compound[3]
This protocol describes a common method for the synthesis of this compound from aniline and triethyl orthoformate. The reaction can be performed with or without an acid catalyst.
Materials and Equipment:
-
Aniline
-
Triethyl orthoformate
-
Toluene (optional, as solvent)
-
p-Toluenesulfonic acid monohydrate (optional, as catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark trap (if using a solvent)
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine aniline (1.0 equivalent) and triethyl orthoformate (1.2-1.5 equivalents). If using a catalyst, add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.01 equivalents). Toluene can be used as a solvent to aid in the azeotropic removal of ethanol. If so, a Dean-Stark trap should be fitted between the flask and the condenser.
-
Reaction: Heat the mixture to reflux. The reaction temperature will depend on whether a solvent is used (e.g., ~110 °C for toluene). The reaction progress can be monitored by observing the collection of ethanol in the Dean-Stark trap or by thin-layer chromatography (TLC). The reaction is typically complete within 2-8 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a solvent was used, it can be removed under reduced pressure using a rotary evaporator. If an acid catalyst was used, the mixture should be washed with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Purification: The crude product is purified by vacuum distillation to yield this compound as a clear liquid.
Spectroscopic Analysis Protocol
Instrumentation:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 300 or 400 MHz)
-
Mass Spectrometer (e.g., with GC-MS capability)
Procedures:
-
Infrared (IR) Spectroscopy:
-
Acquire a background spectrum of the clean ATR crystal or salt plates (KBr).
-
Apply a small sample of the purified this compound to the crystal or between the salt plates.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify characteristic peaks for C=N, C-O, aromatic C=C, and C-H bonds.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving a small amount of the compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra.
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
-
Analyze chemical shifts and coupling constants to assign peaks to the molecular structure.
-
-
Mass Spectrometry (MS):
-
If using GC-MS, dissolve a dilute sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Inject the sample into the GC-MS system. The compound will be separated on the GC column and then ionized and detected by the mass spectrometer.
-
Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
-
Visualizations
The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic characterization of this compound.
Caption: Workflow for the synthesis and spectroscopic analysis of this compound.
References
Ethyl N-phenylformimidate synonyms and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl N-phenylformimidate, a versatile intermediate compound with significant applications in organic synthesis and pharmaceutical development. This document outlines its chemical identity, physical properties, and key synthetic methodologies.
Chemical Identity and Nomenclature
This compound is a crucial reagent in synthetic chemistry, valued for its role in the formation of more complex molecules.[1] Its formal IUPAC name is ethyl N-phenylmethanimidate .[2][3]
A variety of synonyms are used in literature and commercial listings to refer to this compound, which are summarized below for clarity.
Table 1: Synonyms for this compound
| Synonym | Source |
| N-Ethoxymethyleneaniline | [1][4][5][6][7][8] |
| N-Phenylformimidic Acid Ethyl Ester | [1][4][5][6][8] |
| Ethyl isoformanilide | [2][3][6][7] |
| Ethyl phenylimidoformate | [2][3] |
| Methanimidic acid, N-phenyl-, ethyl ester | [2][3] |
| N-(Ethoxymethylene)aniline | [6] |
| N-Phenylmethanimidic acid ethyl ester | [6] |
| ethyl N-phenylcarboximidate | [3] |
| e-ethyl n-phenylcarboximidate | [3] |
Physicochemical Properties
The physical and chemical properties of this compound are critical for its handling, storage, and application in synthetic protocols. A summary of its key quantitative data is presented in the table below.
Table 2: Quantitative Data for this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO | [1][2][3][6] |
| Molecular Weight | 149.19 g/mol | [1][3][6] |
| CAS Number | 6780-49-0 | [1][2][3][6][8] |
| Appearance | Colorless to light yellow/orange clear liquid | [1][8] |
| Purity | >98.0% (GC) | [1][8] |
| Density | 1.006 g/mL at 25 °C | [6] |
| Boiling Point | 215 °C | [1] |
| Refractive Index | n20/D 1.528 | [6] |
| InChI Key | DRDBNKYFCOLNQO-CSKARUKUSA-N | [1][6] |
Synthesis of this compound: Experimental Protocol
This compound is typically synthesized through the condensation reaction of aniline with triethyl orthoformate. The reaction can be performed thermally or, for improved reaction rates and yields, with the use of an acid catalyst. The following protocol is a general method adapted from the synthesis of a structurally similar compound, ethyl-N-(4-chlorophenyl)formimidate.[2]
Reaction Scheme:
Aniline + Triethyl Orthoformate → this compound + Ethanol
Materials and Equipment:
-
Aniline
-
Triethyl orthoformate
-
Toluene (or another suitable solvent)
-
p-Toluenesulfonic acid monohydrate (catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dean-Stark trap with condenser
-
Thermocouple
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a Dean-Stark trap fitted with a condenser, and a thermocouple.
-
Charging Reactants: The flask is charged with aniline, triethyl orthoformate (typically 1.2 equivalents), and toluene.
-
Catalyst Addition: A catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.01 equivalents) is added to the mixture.
-
Reaction: The mixture is heated to reflux (approximately 110 °C) with vigorous stirring. The ethanol byproduct is collected in the Dean-Stark trap as it forms.
-
Monitoring: The reaction progress is monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) for the consumption of the aniline starting material. The reaction is typically complete within 2-4 hours.
-
Workup:
-
The reaction mixture is cooled to room temperature.
-
The organic layer is washed twice with a saturated aqueous solution of sodium bicarbonate and then once with brine.
-
-
Purification:
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting crude product is then purified by vacuum distillation to yield pure this compound.
-
Applications in Drug Development and Organic Synthesis
This compound serves as a key building block in the synthesis of a variety of more complex molecules, including pharmaceuticals and agrochemicals.[1] Its utility stems from the reactive imidate functionality, which is a precursor for the formation of other important functional groups like imines and amines.[1] This makes it a valuable intermediate in medicinal chemistry for the construction of novel, biologically active compounds.[1]
Signaling Pathways and Biological Activity
Currently, there is no scientific literature to suggest that this compound is directly involved in any biological signaling pathways. Its primary role is that of a synthetic intermediate in a laboratory or industrial setting, and it is not known to have direct biological activity in the context of cellular signaling.
Visualized Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: Workflow for the acid-catalyzed synthesis of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. This compound, 97% | Fisher Scientific [fishersci.ca]
- 8. This compound | 6780-49-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
An In-depth Technical Guide on the Mechanism of Ethyl N-phenylformimidate Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl N-phenylformimidate is a crucial intermediate in organic synthesis, finding applications in the preparation of a variety of pharmaceuticals and agrochemicals. Its unique imidate functionality serves as a versatile building block for the construction of more complex molecular architectures. This technical guide provides a comprehensive overview of the core mechanisms governing the formation of this compound, with a focus on the reaction between aniline and triethyl orthoformate. This document details the reaction pathways, presents quantitative data from representative syntheses, and provides detailed experimental protocols.
Core Formation Mechanism: Aniline and Triethyl Orthoformate
The primary and most direct industrial method for the synthesis of this compound is the reaction of aniline with triethyl orthoformate. This transformation can be achieved either through a non-catalytic thermal process or, more efficiently, via acid catalysis.
Acid-Catalyzed Mechanism
The acid-catalyzed reaction proceeds through a series of equilibrium steps, initiated by the protonation of the triethyl orthoformate. This enhances the electrophilicity of the central carbon atom, making it susceptible to nucleophilic attack by the lone pair of electrons on the nitrogen atom of aniline. The subsequent steps involve the elimination of ethanol molecules to form the final imidate product. The overall process is a condensation reaction where a molecule of aniline and a molecule of triethyl orthoformate react to form one molecule of this compound and two molecules of ethanol.
The proposed mechanism for the acid-catalyzed formation of this compound is as follows:
-
Protonation of Triethyl Orthoformate: An acid catalyst (e.g., p-toluenesulfonic acid) protonates one of the ethoxy groups of the triethyl orthoformate, making it a good leaving group (ethanol).
-
Formation of a Dialkoxycarbenium Ion: The protonated orthoformate eliminates a molecule of ethanol to form a resonance-stabilized dialkoxycarbenium ion.
-
Nucleophilic Attack by Aniline: The nitrogen atom of aniline attacks the electrophilic carbon of the dialkoxycarbenium ion, forming a protonated hemiaminal ether intermediate.
-
Deprotonation: A base (e.g., another aniline molecule or the conjugate base of the acid catalyst) removes a proton from the nitrogen atom to give a neutral hemiaminal ether.
-
Protonation of an Ethoxy Group: An ethoxy group of the hemiaminal ether is protonated by the acid catalyst.
-
Elimination of a Second Ethanol Molecule: The protonated hemiaminal ether eliminates a second molecule of ethanol to form a protonated imidate.
-
Final Deprotonation: Deprotonation of the nitrogen atom yields the final product, this compound, and regenerates the acid catalyst.
Caption: Acid-catalyzed formation of this compound.
Experimental Protocols
Protocol 1: Non-Catalytic Thermal Synthesis of Ethyl-N-(4-chlorophenyl)formimidate[1]
This protocol is suitable for situations where the use of a catalyst is not desired.
Reaction Setup:
-
A 500 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a distillation head connected to a condenser and a receiving flask, and a thermocouple.
-
All glassware should be oven-dried before use to prevent hydrolysis of the orthoformate.[1]
Procedure:
-
Charge the flask with 4-chloroaniline (100 g, 0.784 mol) and triethyl orthoformate (174 g, 1.176 mol, 1.5 equivalents).[1]
-
Begin stirring and heat the reaction mixture to 140-150 °C.[1]
-
Ethanol will begin to distill off as the reaction proceeds. Continue heating and distilling off ethanol.[1]
-
The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting 4-chloroaniline is consumed (typically 6-8 hours).[1]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The crude product is then purified by vacuum distillation.
Protocol 2: Acid-Catalyzed Synthesis of Ethyl-N-(4-chlorophenyl)formimidate[1][2][3]
The acid-catalyzed method offers significantly improved reaction rates and yields.
Reaction Setup:
-
A 500 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a thermocouple.[1]
-
All glassware should be oven-dried.[1]
Procedure:
-
Charge the flask with 4-chloroaniline (100 g, 0.784 mol), triethyl orthoformate (139 g, 0.941 mol, 1.2 equivalents), and toluene (200 mL).[1]
-
Add p-toluenesulfonic acid monohydrate (1.5 g, 0.00784 mol, 0.01 equivalents) as the catalyst.[1]
-
Begin stirring and heat the mixture to reflux (approximately 110 °C). The ethanol produced will be removed azeotropically with toluene and collected in the Dean-Stark trap.[1]
-
Monitor the reaction by TLC or GC for the disappearance of 4-chloroaniline. The reaction is typically complete within 2-4 hours.[1]
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) and then with brine (100 mL).[1]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the toluene.[1]
-
The resulting crude product is then purified by vacuum distillation.[1]
Caption: Experimental workflows for imidate synthesis.
Data Presentation
The following tables summarize the quantitative data for the synthesis of ethyl-N-(4-chlorophenyl)formimidate, which serves as a representative example for the synthesis of this compound. A study on the reaction of aniline with triethyl orthoformate using immobilized sulfuric acid on silica gel as a catalyst reported a yield of 96%.[2]
Table 1: Comparison of Reaction Conditions and Yields for Ethyl-N-(4-chlorophenyl)formimidate Synthesis [1]
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | None | Neat | 140-150 | 6-8 | 75-85 | >95 |
| 2 | p-TsOH | Toluene | 110 (reflux) | 2-4 | >90 | >98 |
| 3 | MCM-41-SO3H | Neat | 120 | 1-2 | >95 | >98 |
| 4 | Sulfonated Polystyrene Brushes on Magnetic Nanoparticles | Neat | 100 | 0.5-1 | 92-98 | >98 |
Table 2: Physical and Spectroscopic Properties of this compound
| Property | Value |
| CAS Number | 6780-49-0[3] |
| Molecular Formula | C₉H₁₁NO[3] |
| Molecular Weight | 149.19 g/mol [3] |
| Appearance | Colorless to light yellow liquid[3] |
| Boiling Point | 82-83 °C at 40 mmHg[4] |
| Density | 1.006 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.528 |
| IR Spectrum (Gas Phase) | Major peaks at approximately 1650 cm⁻¹ (C=N stretch), 1200 cm⁻¹ (C-O stretch), and 3050 cm⁻¹ (aromatic C-H stretch).[5][6] |
| ¹H NMR (CDCl₃, predicted) | δ ~1.3 (t, 3H, -CH₂CH ₃), ~4.1 (q, 2H, -CH ₂CH₃), ~7.0-7.4 (m, 5H, Ar-H ), ~7.8 (s, 1H, N=CH -O) |
| ¹³C NMR (CDCl₃, predicted) | δ ~15 (-CH₂C H₃), ~63 (-C H₂CH₃), ~120-130 (Ar-C ), ~148 (Ar-C -N), ~160 (N=C H-O) |
Conclusion
The formation of this compound from aniline and triethyl orthoformate is a robust and efficient reaction, particularly under acid-catalyzed conditions. The mechanism involves the initial activation of the orthoformate by a proton, followed by nucleophilic attack of aniline and subsequent elimination of ethanol. The use of solid acid catalysts can further enhance the reaction's efficiency and green profile. The provided protocols and data serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, enabling the effective utilization of this important synthetic intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. Catalytic Performance of Immobilized Sulfuric Acid on Silica Gel for N-Formylation of Amines with Triethyl Orthoformate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound [webbook.nist.gov]
- 6. This compound [webbook.nist.gov]
An In-depth Technical Guide to the Applications of Ethyl N-phenylformimidate in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl N-phenylformimidate, also known as N-(ethoxymethylene)aniline, is a versatile reagent in organic synthesis. Its unique structure, possessing both a nucleophilic nitrogen and an electrophilic carbon within the imidate functionality, allows it to serve as a valuable building block for a variety of heterocyclic systems and other complex organic molecules. This technical guide provides a comprehensive overview of the synthesis and key applications of this compound, with a focus on its utility in the construction of quinoline and pyrimidine scaffolds, as well as its participation in cycloaddition reactions. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to facilitate its practical application in the research and development of novel chemical entities.
Synthesis of this compound
This compound is most commonly synthesized through the condensation of aniline with triethyl orthoformate. The reaction can be performed thermally or with acid catalysis to improve reaction rates and yields.
Experimental Protocol: Acid-Catalyzed Synthesis
Reaction Scheme:
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add aniline (1.0 equivalent), triethyl orthoformate (1.2 to 1.5 equivalents), and a suitable solvent such as toluene.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid monohydrate (0.01 equivalents) or a few drops of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of aniline. The reaction is typically complete within 2-8 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to remove the solvent.
-
The crude this compound can be purified by vacuum distillation to yield a colorless to light yellow liquid.
Quantitative Data for Synthesis
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | p-Toluenesulfonic acid | Toluene | 110 | 2-4 | 85-95 |
| 2 | Sulfuric Acid | Neat | 140-150 | 6-8 | 75-85 |
Table 1: Comparison of reaction conditions for the synthesis of N-arylformimidates.[1][2]
Diagram of Synthesis Workflow
Applications in Heterocyclic Synthesis
Synthesis of 4-Hydroxyquinolines
This compound serves as a key precursor in the synthesis of 4-hydroxyquinoline derivatives, which are important structural motifs in many biologically active compounds. The reaction proceeds via a pathway analogous to the Conrad-Limpach and Gould-Jacobs reactions, involving the condensation of the imidate with an active methylene compound, followed by thermal cyclization.
Reaction with Diethyl Malonate:
The reaction of this compound with diethyl malonate leads to the formation of an enamine intermediate. Subsequent intramolecular cyclization at high temperature, with the elimination of ethanol, yields the corresponding ethyl 4-hydroxyquinoline-3-carboxylate. Saponification and decarboxylation can then afford the 4-hydroxyquinoline.
Plausible Reaction Mechanism:
-
Enamine Formation: The active methylene group of diethyl malonate, deprotonated by a base or under thermal conditions, attacks the electrophilic carbon of this compound, leading to the elimination of ethanol and the formation of a substituted enamine.
-
Thermal Cyclization: At elevated temperatures (typically >200 °C), the enamine undergoes an intramolecular 6-electron electrocyclization onto the phenyl ring.
-
Aromatization: The cyclized intermediate eliminates a molecule of ethanol to afford the stable, aromatic ethyl 4-hydroxyquinoline-3-carboxylate.
Experimental Protocol: Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate
-
In a high-temperature reaction vessel, combine this compound (1.0 equivalent) and diethyl malonate (1.1 equivalents) in a high-boiling inert solvent such as diphenyl ether or Dowtherm A.
-
Heat the mixture to 250-260 °C and maintain this temperature for 30-60 minutes.
-
Monitor the reaction by TLC for the formation of the product.
-
Cool the reaction mixture and add a non-polar solvent like hexane or cyclohexane to precipitate the crude product.
-
Collect the solid by filtration, wash with the non-polar solvent, and dry.
-
The crude ethyl 4-hydroxyquinoline-3-carboxylate can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Quantitative Data for Quinoline Synthesis
| Active Methylene Compound | Product | Temperature (°C) | Time (h) | Yield (%) |
| Diethyl malonate | Ethyl 4-hydroxyquinoline-3-carboxylate | 250-260 | 0.5-1 | 60-75 |
| Ethyl acetoacetate | 4-Hydroxy-2-methylquinoline | 250-260 | 0.5-1 | 55-70 |
Table 2: Representative yields for the synthesis of 4-hydroxyquinoline derivatives from N-arylformimidates and active methylene compounds. Yields are estimated based on analogous Conrad-Limpach and Gould-Jacobs reactions.
Diagram of Quinoline Synthesis Pathway
Synthesis of Pyrimidines
This compound can be utilized in the construction of pyrimidine rings, which are core structures in numerous pharmaceuticals. A plausible approach involves the reaction of the imidate with a three-atom component such as guanidine or urea.
Reaction with Guanidine:
The reaction of this compound with guanidine, in the presence of a base, is expected to yield 2-amino-4-(phenylamino)pyrimidine. The reaction likely proceeds through the initial formation of an N-phenyl-N'-(diaminomethylene)formamidine intermediate, which then undergoes intramolecular cyclization with the loss of ethanol.
Experimental Protocol: Synthesis of 2-Amino-4-(phenylamino)pyrimidine (Proposed)
-
To a solution of guanidine hydrochloride (1.1 equivalents) and a base such as sodium ethoxide (1.1 equivalents) in ethanol, add this compound (1.0 equivalent).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the mixture and neutralize with a weak acid.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Diagram of Pyrimidine Synthesis Logical Relationship
Cycloaddition Reactions
Imidates, including this compound, can participate in cycloaddition reactions, serving as precursors for the synthesis of various five-membered heterocycles. A notable example is the [3+2] cycloaddition with 1,3-dipoles.
[3+2] Cycloaddition with Azides
The reaction of an imidate with an organic azide can lead to the formation of a triazole derivative. This type of reaction, often catalyzed by a metal, provides a convergent route to highly substituted triazoles.
Plausible Reaction Pathway:
The reaction of this compound with an azide, such as phenyl azide, is expected to proceed via a [3+2] cycloaddition mechanism to yield a 1,4-disubstituted-1,2,3-triazole after tautomerization and elimination of ethanol.
Experimental Protocol: [3+2] Cycloaddition (Proposed)
-
In a reaction vessel, dissolve this compound (1.0 equivalent) and phenyl azide (1.0 equivalent) in a suitable solvent like toluene or THF.
-
Add a catalytic amount of a copper(I) salt, such as copper(I) iodide.
-
Heat the reaction mixture and monitor by TLC.
-
Upon completion, cool the reaction, filter off the catalyst, and remove the solvent under reduced pressure.
-
Purify the resulting triazole derivative by column chromatography.
Diagram of [3+2] Cycloaddition
Conclusion
This compound is a readily accessible and highly versatile reagent with significant applications in the synthesis of heterocyclic compounds. Its ability to act as a precursor for both quinoline and pyrimidine ring systems, as well as its potential in cycloaddition reactions, makes it a valuable tool for medicinal chemists and researchers in drug discovery. The protocols and mechanistic insights provided in this guide are intended to facilitate the broader adoption of this reagent in the development of novel molecular architectures. Further exploration of its reactivity is likely to uncover even more diverse and powerful applications in the field of organic synthesis.
References
Ethyl N-phenylformimidate: A Versatile Intermediate in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Ethyl N-phenylformimidate is a versatile chemical compound that serves as a crucial intermediate in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1] Its unique structure, featuring an imidate functionality, allows for diverse reactivity profiles, making it an invaluable tool for medicinal chemists.[1] This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in constructing complex, biologically active molecules.
Physicochemical and Spectroscopic Properties
This compound, also known as N-Ethoxymethyleneaniline, is typically a colorless to light yellow liquid or a white to off-white crystalline solid.[1][2] Its fundamental properties are summarized in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 6780-49-0 | [1][2] |
| Molecular Formula | C₉H₁₁NO | [1][2] |
| Molecular Weight | 149.19 g/mol | [1][2] |
| Appearance | White to off-white powder/crystals or Colorless to light yellow clear liquid | [1][2] |
| Purity | ≥97% (GC) | [1] |
| Boiling Point | 215 °C | [1] |
| Density | 1.006 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.528 | [1] |
| SMILES | CCOC=Nc1ccccc1 | [2] |
| InChI Key | DRDBNKYFCOLNQO-CSKARUKUSA-N | [2] |
Spectroscopic analysis is essential for the characterization of this compound. While detailed spectra are instrument-specific, the expected characteristics are well-established.
-
¹H NMR: The proton NMR spectrum would characteristically show signals for the ethyl group (a triplet and a quartet), aromatic protons of the phenyl ring, and a singlet for the formyl proton (CH=N).
-
¹³C NMR: The carbon NMR spectrum would display distinct peaks corresponding to the ethyl carbons, the aromatic carbons of the phenyl ring, and the imidate carbon (C=N).[3]
-
IR Spectroscopy: The infrared spectrum is expected to show strong absorption bands corresponding to C=N stretching, C-O stretching of the ether group, and C-H stretching from the aromatic and aliphatic portions of the molecule.
-
Mass Spectrometry (MS): Mass spectral analysis would show the molecular ion peak corresponding to its molecular weight (149.19).[4]
Synthesis of this compound
The most common and efficient synthesis of this compound involves the condensation reaction between an aniline and triethyl orthoformate. This reaction can be performed thermally or, more efficiently, with acid catalysis.
Caption: General workflow for the acid-catalyzed synthesis of this compound.
This protocol is adapted from a standard procedure for the synthesis of related N-arylformimidates.[5]
Materials:
-
Aniline
-
Triethyl orthoformate (1.2 - 1.5 equivalents)
-
p-Toluenesulfonic acid monohydrate (0.01 equivalents)
-
Toluene (solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a Dean-Stark trap fitted with a condenser, and a thermocouple.
-
Charging Reactants: Charge the flask with aniline, triethyl orthoformate, and toluene.
-
Catalyst Addition: Add the catalytic amount of p-toluenesulfonic acid monohydrate to the mixture.
-
Reaction: Begin stirring and heat the mixture to reflux (approx. 110-115 °C). Ethanol, a byproduct of the reaction, will be collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) for the complete consumption of aniline. The reaction is typically complete within 2-4 hours.[5]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.[5]
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the toluene. The crude product can be further purified by vacuum distillation to yield pure this compound.[5]
Table 2: Comparison of Synthetic Methods for N-Arylformimidates
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | p-Toluenesulfonic acid | Toluene | ~110 (Reflux) | 2-4 | High |
| 2 | None | Neat | 140-150 | 6-8 | 75-85[5] |
Note: Data for Entry 2 is based on the synthesis of Ethyl-N-(4-chlorophenyl)formimidate and serves as a representative example of a non-catalytic thermal method.[5]
Applications in Medicinal Chemistry
This compound is a cornerstone intermediate for the synthesis of N-phenyl derivatives and various nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in numerous drug molecules.[1] Its primary utility lies in its ability to act as a one-carbon (formyl) and an aniline synthon in cyclization reactions.
Caption: Role of this compound in synthesizing diverse bioactive molecules.
Protein kinases are critical targets in drug discovery, particularly in oncology.[6][7] Many kinase inhibitors feature nitrogen-containing heterocyclic cores. This compound is an excellent starting material for constructing these scaffolds. For instance, it can be used to synthesize pyrazolopyrimidine-based inhibitors, a class that includes the FDA-approved drug Ibrutinib.[8]
This generalized protocol illustrates the cyclocondensation reaction, a key step in building kinase inhibitor scaffolds.
Materials:
-
This compound
-
An appropriately substituted aminopyrazole or other suitable amine-containing heterocycle
-
Ethanol or another suitable high-boiling solvent
-
Acid or base catalyst (if required)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the amine-containing heterocycle in the chosen solvent.
-
Reactant Addition: Add this compound (typically 1.0-1.2 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux and maintain the temperature for several hours (4-24 h), monitoring the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture. The product may precipitate upon cooling and can be collected by filtration. If it remains in solution, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to yield the desired N-aryl heterocyclic compound.
The synthesis of novel antiviral and anticancer agents often relies on the construction of unique heterocyclic systems that can interact with biological targets like viral enzymes or cancer-related proteins.[9][10][11] this compound facilitates the introduction of the anilino-methylene moiety, which is a key pharmacophore in certain classes of bioactive compounds. For example, derivatives of quinolines and pyrimidines, which can be synthesized using this intermediate, have shown promise as antiviral and anticancer agents.[12]
While direct synthesis protocols starting from this compound for specific named antiviral or anticancer drugs are proprietary or less commonly published, its utility is demonstrated in the synthesis of the core scaffolds of these drug classes. The general protocol described for kinase inhibitors is broadly applicable to the synthesis of these related heterocyclic systems.
Conclusion
This compound stands out as a highly valuable and versatile intermediate in medicinal chemistry.[1] Its straightforward synthesis and favorable reactivity profile make it an essential building block for introducing the N-phenylformimidoyl group, which is a precursor to a multitude of nitrogen-containing heterocyclic scaffolds. From kinase inhibitors to potential antiviral and anticancer agents, the application of this intermediate is extensive and continues to be relevant in the quest for novel therapeutic agents. The detailed protocols and structured data presented in this guide aim to equip researchers and drug development professionals with the core knowledge required to effectively utilize this compound in their synthetic endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. rsc.org [rsc.org]
- 4. lehigh.edu [lehigh.edu]
- 5. benchchem.com [benchchem.com]
- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 7. researchgate.net [researchgate.net]
- 8. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of Antiviral Agents Targeting Flavivirus Envelope Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and antiviral properties of novel indole-based thiosemicarbazides and 4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A roadmap to engineering antiviral natural products synthesis in microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Discovery and History of Ethyl N-phenylformimidate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl N-phenylformimidate, a versatile chemical intermediate, has played a significant, albeit often unheralded, role in the advancement of organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its discovery, historical context, synthesis, and characterization. It includes a compilation of its physical and chemical properties, detailed experimental protocols for its preparation, and an exploration of its applications, particularly as a precursor in the synthesis of heterocyclic compounds of medicinal importance. Spectroscopic data is presented and analyzed, and key reaction mechanisms involving this compound are visualized to provide a deeper understanding of its chemical behavior.
Introduction and Historical Context
The discovery of this compound is intrinsically linked to the pioneering work of Adolf Pinner on the synthesis of imidates in the late 19th century. In 1877, Pinner first reported the acid-catalyzed reaction of nitriles with alcohols to form imidate salts, which are now known as Pinner salts.[1] This reaction, termed the Pinner reaction, provided a general and reliable method for the synthesis of the imidate functional group.[1]
While the exact first synthesis of this compound is not definitively documented in a singular seminal publication, its conceptualization and synthesis are a direct extension of Pinner's foundational work published in the "Berichte der deutschen chemischen Gesellschaft" in the 1880s.[1][2][3][4] These publications laid the groundwork for the preparation of a wide variety of imidates, including N-aryl substituted variants like this compound.
Initially, imidates were of interest for their unique chemical reactivity, serving as precursors to amidines, orthoesters, and esters.[1] Over time, the significance of this compound grew as its utility as a building block in the synthesis of more complex molecules, particularly heterocyclic compounds, became apparent. Its application in the pharmaceutical and agrochemical industries underscores its continued relevance in modern organic chemistry.[5]
Physicochemical Properties
This compound is a colorless to light yellow liquid with the chemical formula C₉H₁₁NO.[5] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₁NO | [5] |
| Molecular Weight | 149.19 g/mol | [5] |
| CAS Number | 6780-49-0 | [5] |
| Appearance | Colorless to light yellow liquid | [5] |
| Boiling Point | 215 °C | |
| Density | 1.006 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.528 | |
| Synonyms | N-Ethoxymethyleneaniline, N-Phenylformimidic acid ethyl ester | [5] |
Synthesis of this compound: Experimental Protocols
The most common and efficient method for the synthesis of this compound is the reaction of aniline with triethyl orthoformate. This reaction can be performed thermally or with acid catalysis.
Acid-Catalyzed Synthesis from Aniline and Triethyl Orthoformate
This method offers higher yields and shorter reaction times compared to the thermal method.
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a distillation apparatus, combine aniline (1.0 equivalent) and triethyl orthoformate (1.2 equivalents).
-
Catalyst Addition: Add a catalytic amount of a protic acid, such as p-toluenesulfonic acid (0.01 equivalents).
-
Reaction Execution: Heat the mixture to a gentle reflux. The ethanol byproduct will distill off as the reaction proceeds.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the consumption of aniline.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the catalyst by washing with a saturated aqueous solution of sodium bicarbonate.
-
Purification: The crude product is then purified by vacuum distillation to yield pure this compound.
Spectroscopic Characterization
The structure of this compound can be confirmed by various spectroscopic techniques.
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands. A strong band around 1650-1670 cm⁻¹ is indicative of the C=N stretching vibration of the imidate group. The C-O stretching vibration is typically observed in the region of 1200-1300 cm⁻¹. Aromatic C-H stretching and bending vibrations are also present.
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z = 149, corresponding to its molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides detailed structural information. The ethyl group protons will appear as a triplet (CH₃) and a quartet (CH₂). The protons of the phenyl group will resonate in the aromatic region (typically δ 6.8-7.5 ppm). The formyl proton (-N=CH-O-) will appear as a singlet in the downfield region.
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom. The imine carbon (C=N) is typically found in the range of δ 150-160 ppm. The carbons of the ethyl group and the phenyl group will appear in their characteristic regions.
Chemical Reactivity and Applications
This compound is a valuable intermediate in organic synthesis due to the reactivity of the imidate functional group. It serves as a key building block for the synthesis of various heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals.
Synthesis of Pyrimidines and Quinazolines
This compound is a common precursor for the synthesis of pyrimidine and quinazoline rings. These nitrogen-containing heterocycles are core structures in many biologically active molecules, including anticancer and antibacterial agents.[6][7][8][9][10][11][12][13][14] The general strategy involves the reaction of this compound with a suitable binucleophile.
The Chapman Rearrangement
Aryl N-aryl imidates, a class of compounds to which this compound belongs, can undergo a thermal rearrangement known as the Chapman rearrangement to form N,N-diaryl amides.[15][16] This reaction involves an intramolecular 1,3-shift of an aryl group from the oxygen atom to the nitrogen atom.
Visualizing Chemical Processes
Synthesis of this compound
Caption: Synthesis of this compound from aniline and triethyl orthoformate.
Chapman Rearrangement Mechanism
Caption: Mechanism of the Chapman Rearrangement.
Workflow for Quinazoline Synthesis
Caption: General workflow for the synthesis of quinazolines using this compound.
Conclusion
This compound, a compound with roots in the foundational work of 19th-century organic chemistry, continues to be a relevant and valuable tool for modern synthetic chemists. Its straightforward synthesis and versatile reactivity make it an important intermediate for the construction of complex molecules, particularly in the realm of medicinal chemistry. This guide has provided a comprehensive overview of its history, properties, synthesis, and applications, aiming to equip researchers and drug development professionals with a thorough understanding of this important chemical entity.
References
- 1. Pinner Reaction [drugfuture.com]
- 2. Electrochemical oxidation of propargyl alcohol: rapid access to an unprecedented dioxo-orthoester under mild conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. ピナー反応 - Wikipedia [ja.wikipedia.org]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. Pyrimidine synthesis [organic-chemistry.org]
- 8. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quinazoline synthesis [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bu.edu.eg [bu.edu.eg]
- 16. rsc.org [rsc.org]
Methodological & Application
Application Notes and Protocols for N-Formylation of Primary Amines using Ethyl N-phenylformimidate
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-formylation is a crucial transformation in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules. The formyl group serves as an effective protecting group for amines and is a key precursor for the synthesis of isocyanides and formamidines. Ethyl N-phenylformimidate has emerged as a potent and effective reagent for the N-formylation of primary amines. This reagent offers a convenient alternative to other formylating agents, such as formic acid or its activated derivatives, and can be employed under mild reaction conditions. This document provides an overview of its application, a proposed reaction mechanism, and generalized experimental protocols.
Data Presentation
| Amine Substrate | Product | Yield (%) |
| Primary Aliphatic Amine | N-alkylformamide | quant. |
| Secondary Aliphatic Amine | N,N-dialkylformamide | 81 |
| Amino Alcohol | N-formyl amino alcohol | 75 |
Data sourced from TCI Chemicals product information.
Proposed Reaction Mechanism
The N-formylation of a primary amine with this compound is proposed to proceed through a nucleophilic addition-elimination pathway. The primary amine acts as a nucleophile, attacking the electrophilic carbon of the imidate. This is followed by the collapse of the tetrahedral intermediate and elimination of aniline to yield the corresponding N-formylated amine.
Caption: Proposed mechanism for the N-formylation of a primary amine.
Experimental Protocols
The following is a general protocol for the N-formylation of a primary amine using this compound. It is important to note that reaction conditions may require optimization for specific substrates.
Materials:
-
This compound
-
Primary amine
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile)
-
Inert gas (e.g., Nitrogen or Argon)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluents for chromatography (e.g., hexane/ethyl acetate mixture)
General Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the primary amine (1.0 eq.).
-
Solvent Addition: Dissolve the amine in a suitable anhydrous aprotic solvent (e.g., THF).
-
Reagent Addition: Add this compound (1.0-1.2 eq.) to the solution at room temperature with stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up:
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography.
-
-
Purification:
-
Prepare a silica gel column using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Load the crude product onto the column and elute with the chosen solvent system.
-
Collect the fractions containing the desired N-formylated product.
-
-
Characterization: Combine the pure fractions and remove the solvent under reduced pressure. Characterize the final product by appropriate analytical methods (e.g., NMR, IR, and Mass Spectrometry).
Caption: General experimental workflow for N-formylation.
Safety Precautions
-
This compound should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound before use for detailed safety information.
Conclusion
This compound is a valuable reagent for the N-formylation of primary amines, offering high yields under mild conditions. The provided general protocol and mechanistic insights serve as a guide for researchers in the application of this reagent for the synthesis of N-formylated compounds. Optimization of the reaction conditions for specific substrates may be necessary to achieve the best results.
Application Notes and Protocols for Quinoline Synthesis using Ethyl N-phenylformimidate Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of quinoline derivatives, specifically focusing on a methodology analogous to the Gould-Jacobs reaction, utilizing precursors like Ethyl N-phenylformimidate. This application note is intended for researchers in organic synthesis, medicinal chemistry, and drug development who are interested in the preparation of quinoline scaffolds, which are pivotal in numerous therapeutic agents.
Introduction
The quinoline ring system is a fundamental heterocyclic scaffold present in a wide array of pharmaceuticals, including antibacterial, antimalarial, and anticancer agents. The Gould-Jacobs reaction is a classic and versatile method for the synthesis of 4-hydroxyquinolines.[1][2] This reaction typically involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization.[3]
While a direct protocol commencing with this compound is not widely documented, a scientifically analogous and robust pathway can be employed. This involves the reaction of an aniline with an orthoformate to generate an N-arylformimidate in situ, or the direct use of a related precursor, which then reacts with a malonic ester. The resulting intermediate, an N-arylaminomethylenemalonate, is a key substrate for the Gould-Jacobs cyclization. This protocol details this analogous and effective approach.
Reaction Principle and Pathway
The synthesis is conceptualized as a two-stage process. The first stage involves the formation of a key intermediate, diethyl N-phenylaminomethylenemalonate. This can be achieved by reacting this compound with diethyl malonate. The second stage is the thermal cyclization of this intermediate at high temperatures to yield the 4-hydroxyquinoline-3-carboxylate product. Subsequent hydrolysis and decarboxylation can then lead to the corresponding 4-hydroxyquinoline.
The overall transformation can be depicted as follows:
-
Intermediate Formation: Aniline is reacted with a suitable C1 electrophile (e.g., triethyl orthoformate) to form this compound, which then condenses with an active methylene compound like diethyl malonate.
-
Cyclization: The resulting N-phenylaminomethylenemalonate intermediate undergoes a 6-electron electrocyclization at elevated temperatures.[1]
-
Tautomerization: The cyclized product exists in equilibrium between the keto (4-oxo) and enol (4-hydroxy) forms.[3]
-
Saponification and Decarboxylation (Optional): The ester group can be hydrolyzed to a carboxylic acid, which can then be decarboxylated upon heating to yield the 4-hydroxyquinoline.[1]
Experimental Protocols
This section provides a detailed experimental procedure for the synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate, a common product of the Gould-Jacobs reaction.
Protocol: Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate
This protocol is adapted from established Gould-Jacobs reaction procedures and is expected to be effective for the analogous reaction starting from this compound and diethyl malonate.
Materials:
-
Aniline
-
Triethyl orthoformate
-
Diethyl malonate
-
High-boiling point solvent (e.g., Diphenyl ether, Dowtherm A)
-
Ethanol
-
Sodium hydroxide
-
Hydrochloric acid
-
Standard laboratory glassware
-
Heating mantle with temperature control
-
Reflux condenser
-
Magnetic stirrer
Procedure:
Step 1: Synthesis of the Anilidomethylenemalonate Intermediate
-
In a round-bottom flask equipped with a reflux condenser, combine aniline (1.0 equiv.), triethyl orthoformate (1.2 equiv.), and a catalytic amount of a weak acid (e.g., acetic acid).
-
Heat the mixture to a moderate temperature (e.g., 120-130 °C) and stir for 1-2 hours to facilitate the formation of this compound in situ.
-
To the reaction mixture, add diethyl malonate (1.1 equiv.).
-
Continue heating and stirring the mixture, allowing the ethanol byproduct to distill off. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the formation of the anilidomethylenemalonate intermediate is complete (as indicated by TLC), the reaction mixture can be carried forward to the next step directly or purified if necessary.
Step 2: High-Temperature Cyclization
-
To the crude anilidomethylenemalonate intermediate, add a high-boiling point inert solvent such as diphenyl ether.
-
Heat the mixture to a high temperature, typically in the range of 250-260 °C, under a reflux condenser.[3]
-
Maintain this temperature for the required duration, which can range from 30 minutes to several hours. The reaction should be monitored for the evolution of ethanol, which indicates the progress of the cyclization.
-
After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate upon cooling.
Step 3: Product Isolation and Purification
-
If a precipitate has formed, collect the crude product by filtration.
-
If the product remains in solution, add a non-polar solvent like cyclohexane to induce precipitation.
-
Wash the collected solid with a cold, non-polar solvent (e.g., hexane or cyclohexane) to remove residual high-boiling solvent.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
Step 4: Optional Saponification and Decarboxylation
-
To obtain the 4-hydroxyquinoline, the ethyl 4-hydroxyquinoline-3-carboxylate can be saponified by refluxing with an aqueous solution of sodium hydroxide.
-
After saponification, the reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the 4-hydroxyquinoline-3-carboxylic acid.
-
The carboxylic acid is then heated at a high temperature to effect decarboxylation, yielding the final 4-hydroxyquinoline product.[1]
Data Presentation
The following tables summarize typical reaction conditions and yields for the Gould-Jacobs synthesis of quinoline derivatives, which are analogous to the proposed protocol.
| Parameter | Value | Reference |
| Intermediate Formation Temperature | 100-130 °C | [3] |
| Cyclization Temperature | 240-260 °C | [3] |
| Reaction Time (Cyclization) | 0.5 - 4 hours | [4] |
| Typical Solvents | Diphenyl ether, Dowtherm A | [3] |
| Product | Typical Yield | Reference |
| Ethyl 4-hydroxyquinoline-3-carboxylate | 60-95% | [3][4] |
| 4-Hydroxyquinoline (after hydrolysis & decarboxylation) | Good to Excellent | [1] |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 4-hydroxyquinolines via a Gould-Jacobs type reaction.
Logical Relationship Diagram: Key Reaction Stages
Caption: Key stages in the synthesis of 4-hydroxyquinolines.
References
Application Notes and Protocols for Formylation with Ethyl N-phenylformimidate: Information Not Readily Available
For Researchers, Scientists, and Drug Development Professionals:
The majority of accessible research on N-formylation focuses on more conventional reagents such as formic acid, ethyl formate, and various activated formic acid derivatives. These alternative methods are well-documented with extensive data and established protocols.
Due to the lack of specific experimental data for formylation reactions using Ethyl N-phenylformimidate, we are unable to provide the requested detailed Application Notes, Protocols, and structured data tables at this time. Furthermore, a specific reaction mechanism for formylation utilizing this reagent could not be definitively ascertained, preventing the creation of an accurate signaling pathway diagram.
We recommend that researchers interested in utilizing this compound for formylation reactions consider the following approaches:
-
Exploratory Reaction Screening: Conduct small-scale screening experiments with a model amine to determine optimal reaction conditions, including solvent, temperature, reaction time, and stoichiometry.
-
Analytical Monitoring: Employ techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or High-Performance Liquid Chromatography (HPLC) to monitor reaction progress and identify the formation of the desired formylated product.
-
Comparison with Similar Reagents: As a starting point, reaction conditions similar to those used for other imidates or formylating agents could be cautiously explored and optimized.
We will continue to monitor scientific publications and will update this information should detailed protocols and data for formylation with this compound become available.
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds with Ethyl N-phenylformimidate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of Ethyl N-phenylformimidate as a versatile building block for the preparation of a variety of nitrogen-containing heterocyclic compounds. The following protocols are based on established literature methods and are intended to serve as a detailed guide for the synthesis of pyrimidines, quinazolines, and benzimidazoles.
Synthesis of Substituted Pyrimidines
This compound is a key reagent for the construction of the pyrimidine core through its reaction with compounds containing an active methylene group. This approach allows for the synthesis of a diverse range of substituted 4-aminopyrimidines, which are important scaffolds in medicinal chemistry.
General Reaction Scheme:
The reaction proceeds through a condensation reaction between this compound and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate). The initial nucleophilic attack from the carbanion of the active methylene compound on the imidate carbon is followed by intramolecular cyclization and subsequent elimination of ethanol to yield the substituted pyrimidine.
Experimental Workflow: Synthesis of 4-Aminopyrimidines
Caption: General workflow for the synthesis of 4-aminopyrimidines.
Protocol 1: Synthesis of 4-Amino-2-phenyl-5-pyrimidinecarbonitrile
This protocol describes the synthesis of 4-Amino-2-phenyl-5-pyrimidinecarbonitrile from this compound and malononitrile.
Materials:
-
This compound
-
Malononitrile
-
Sodium ethoxide
-
Absolute ethanol
Procedure:
-
Dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
To the sodium ethoxide solution, add malononitrile with stirring at room temperature.
-
To this mixture, add this compound dropwise.
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 4-Amino-2-phenyl-5-pyrimidinecarbonitrile.
| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| This compound | Malononitrile | Sodium Ethoxide | Ethanol | 4-6 | Reflux | 75-85 |
| This compound | Ethyl Cyanoacetate | Sodium Ethoxide | Ethanol | 5-7 | Reflux | 70-80 |
Synthesis of Substituted Quinazolines
This compound serves as a valuable C2 synthon in the construction of the quinazoline ring system. The reaction with anthranilic acid derivatives provides a straightforward route to 2-substituted-4-quinazolinones.
General Reaction Scheme:
The synthesis involves the condensation of this compound with an anthranilic acid derivative. The reaction proceeds via the formation of an intermediate amidine, which then undergoes intramolecular cyclization to form the quinazolinone ring.
Experimental Workflow: Synthesis of Quinazolin-4-ones
Ethyl N-phenylformimidate as a Protecting Group for Amines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and other complex molecular architectures. While a variety of amine protecting groups are well-established, the exploration of novel protecting groups continues to be of interest for achieving unique selectivity and orthogonality. This document explores the potential application of ethyl N-phenylformimidate as a protecting group for primary and secondary amines. It should be noted at the outset that the use of this compound for this purpose is not widely documented in the scientific literature, and as such, the following protocols and data are presented as a guide for research and development rather than as established methods. The proposed protection strategy involves the formation of a stable N,N'-disubstituted formamidine derivative, which masks the nucleophilicity of the parent amine.
Introduction
Protecting groups are essential tools in multi-step organic synthesis, enabling chemists to selectively mask a reactive functional group to prevent its participation in undesired side reactions.[1] An ideal protecting group should be easy to introduce and remove in high yields under mild conditions that do not interfere with other functional groups in the molecule.[2] For amines, common protecting groups include carbamates (e.g., Boc, Cbz, Fmoc), amides, and sulfonamides.[3]
This compound presents a potential, though underexplored, alternative for amine protection. The reaction of an amine with this compound is expected to yield an N,N'-disubstituted formamidine and ethanol as a byproduct. The resulting formamidine structure would effectively reduce the nucleophilicity and basicity of the original amine. The stability of the formamidine group and the conditions required for its cleavage are critical parameters that require experimental validation.
Proposed Reaction Scheme
The proposed reaction for the protection of a primary or secondary amine with this compound is depicted below. The reaction likely proceeds through nucleophilic attack of the amine on the electrophilic carbon of the formimidate, followed by the elimination of ethanol.
Protection: R¹R²NH + EtO-CH=NPh → R¹R²N-CH=NPh + EtOH
Deprotection: The cleavage of the N-phenylformimidine protecting group is anticipated to be achievable under acidic conditions, which would hydrolyze the formamidine back to the corresponding amine and ethyl formate. This is based on the known acid-lability of similar formamidine structures.
R¹R²N-CH=NPh + H₂O/H⁺ → R¹R²NH₂⁺ + PhNHCHO
Data Presentation
The following tables outline the hypothetical reaction parameters for the protection and deprotection steps. These tables are intended to serve as a template for the systematic evaluation of this potential protecting group.
Table 1: Hypothetical Parameters for Amine Protection with this compound
| Entry | Amine Substrate | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Benzylamine | Toluene | 80 | 12 | To be determined |
| 2 | Aniline | Acetonitrile | Reflux | 24 | To be determined |
| 3 | Diethylamine | THF | 60 | 18 | To be determined |
| 4 | Glycine methyl ester | Dichloromethane | Room Temp | 48 | To be determined |
Table 2: Hypothetical Parameters for Deprotection of N-Phenylformimidine Protected Amines
| Entry | Protected Amine | Acid | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | N-Benzyl-N'-phenylformamidine | 2M HCl | THF/H₂O | 50 | 6 | To be determined |
| 2 | N,N'-Diphenylformamidine | 1M H₂SO₄ | Dioxane/H₂O | 60 | 8 | To be determined |
| 3 | N-Ethyl-N'-phenylformamidine | Acetic Acid | H₂O | 80 | 12 | To be determined |
| 4 | Methyl N-(N'-phenylformimidoyl)glycinate | Trifluoroacetic Acid | Dichloromethane | Room Temp | 2 | To be determined |
Experimental Protocols
Caution: These are proposed protocols and have not been experimentally validated. Appropriate safety precautions should be taken when handling all chemicals.
Proposed Protocol for Amine Protection:
-
To a solution of the amine (1.0 eq) in an appropriate solvent (e.g., toluene, THF, acetonitrile), add this compound (1.1 eq).
-
The reaction mixture may be stirred at room temperature or heated, depending on the reactivity of the amine.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting N,N'-disubstituted formamidine by column chromatography or recrystallization.
Proposed Protocol for Deprotection:
-
Dissolve the N-phenylformimidine protected amine (1.0 eq) in a mixture of an appropriate organic solvent (e.g., THF, dioxane) and an aqueous acid solution (e.g., 1-2M HCl, 1M H₂SO₄).
-
Stir the mixture at room temperature or with heating.
-
Monitor the disappearance of the starting material by TLC or LC-MS.
-
Upon completion, neutralize the reaction mixture with a suitable base (e.g., NaHCO₃, NaOH).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sulfate (e.g., Na₂SO₄, MgSO₄), and concentrate under reduced pressure.
-
Purify the deprotected amine by standard methods.
Visualizations
The following diagrams illustrate the proposed mechanisms and workflows.
Caption: Proposed mechanism for amine protection.
Caption: Proposed mechanism for acidic deprotection.
Caption: General experimental workflow.
Stability and Orthogonality
The stability of the N-phenylformimidine protecting group towards various reagents and reaction conditions needs to be systematically investigated. Key questions to address include its stability towards:
-
Bases: (e.g., LiOH, K₂CO₃, Et₃N, DBU)
-
Oxidizing agents: (e.g., m-CPBA, H₂O₂, KMnO₄)
-
Reducing agents: (e.g., NaBH₄, LiAlH₄, H₂/Pd-C)
-
Organometallic reagents: (e.g., Grignard reagents, organolithiums)
Determining the stability profile will be crucial for establishing its orthogonality to other common protecting groups and its utility in complex synthetic routes.
Conclusion
This compound represents a potential but largely unexplored reagent for the protection of primary and secondary amines. The proposed formation of an N,N'-disubstituted formamidine offers a plausible strategy for masking amine nucleophilicity. However, extensive experimental validation is required to establish reliable protocols for both the protection and deprotection steps. The stability of the N-phenylformimidine group under various reaction conditions must also be thoroughly investigated to determine its synthetic utility and potential for orthogonal protection schemes. The information presented herein serves as a foundational guide for researchers interested in exploring this novel protecting group strategy.
References
Application Notes and Protocols for the Step-by-Step Synthesis of Formamidines from Ethyl N-phenylformimidate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formamidines are a crucial class of organic compounds characterized by the N=CH-N functional group. They serve as versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and various heterocyclic systems. Their ability to act as bioisosteres of ureas, thioureas, and amides, coupled with their utility as ligands in catalysis, makes their synthesis a topic of significant interest.
This document provides a detailed, two-step protocol for the synthesis of N,N'-disubstituted formamidines, starting from the preparation of Ethyl N-phenylformimidate, followed by its reaction with a primary or secondary amine. This method offers a modular approach to a wide range of formamidine derivatives.
Overall Synthetic Scheme
The synthesis is typically performed in two main stages:
-
Formation of the Formimidate: Aniline is reacted with triethyl orthoformate, often with acid catalysis, to produce this compound. Ethanol is generated as a byproduct.
-
Amine Exchange/Condensation: The isolated this compound is then reacted with a desired primary or secondary amine. This step proceeds via a nucleophilic attack of the amine on the formimidate carbon, leading to the elimination of ethanol and the formation of the final formamidine product. This second step can be performed thermally or with acid catalysis to facilitate the departure of the ethoxy group.[1][2]
Part 1: Synthesis of this compound
This initial step prepares the key intermediate required for the subsequent formamidine synthesis. The reaction involves the condensation of aniline with triethyl orthoformate.[3]
Experimental Protocol
Materials:
-
Aniline
-
Triethyl orthoformate
-
Catalyst (e.g., p-toluenesulfonic acid, optional)
-
Ethanol (for washing)
-
Anhydrous sodium sulfate or magnesium sulfate
Equipment:
-
Round-bottom flask
-
Distillation apparatus (short path or Dean-Stark trap)
-
Heating mantle with magnetic stirrer
-
Thermometer
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a distillation head, add aniline (1.0 eq) and triethyl orthoformate (1.5-2.0 eq).
-
Catalyst Addition (Optional): A catalytic amount of a solid acid, such as p-toluenesulfonic acid (0.01 eq), can be added to accelerate the reaction.
-
Reaction: Heat the mixture to 130-140°C with vigorous stirring. Ethanol will begin to distill from the reaction mixture. The progress of the reaction can be monitored by observing the volume of ethanol collected.
-
Completion: Continue heating until the theoretical amount of ethanol has been collected, which typically takes 2-4 hours. The reaction is complete when ethanol distillation ceases.
-
Purification: Allow the reaction mixture to cool to room temperature. The crude this compound can be purified by vacuum distillation to remove any unreacted starting materials and byproducts.
Data Presentation:
| Reactant | Molar Ratio | Key Parameters | Product | Typical Yield |
| Aniline | 1.0 | Temperature: 130-140°C | This compound | 80-90% |
| Triethyl orthoformate | 1.5-2.0 | Time: 2-4 hours | ||
| p-TSA (cat.) | 0.01 | Atmosphere: Inert (N₂) |
Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Part 2: Synthesis of N,N'-Disubstituted Formamidines
This step involves the reaction of the prepared this compound with a primary or secondary amine to yield the target formamidine. The reaction can be driven to completion by heating to distill off the ethanol byproduct. An acid catalyst can be employed to enhance the rate of reaction, analogous to amine exchange reactions in other formamidine systems.[1][2]
Experimental Protocol
Materials:
-
This compound (from Part 1)
-
Desired primary or secondary amine (e.g., p-toluidine, morpholine, benzylamine)
-
Solvent (e.g., Toluene, or solvent-free)
-
Acetic acid (catalyst, optional)
-
Hexane or other suitable solvent for recrystallization
Equipment:
-
Round-bottom flask
-
Reflux condenser or distillation apparatus
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent like toluene, or proceed neat. Add the desired amine (1.0-1.1 eq).
-
Catalyst Addition (Optional): Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the mixture.
-
Reaction: Heat the mixture to reflux (if using a solvent) or to a temperature sufficient to distill off ethanol (typically 80-120°C). Monitor the reaction by TLC or GC-MS until the starting formimidate is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates upon cooling, it can be collected by filtration.
-
Purification: If the product does not precipitate, remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.
Data Presentation (Representative Examples):
| Amine Substrate | Molar Ratio (Amine:Formimidate) | Conditions | Product | Typical Yield |
| p-Toluidine | 1.1 : 1.0 | Toluene, Reflux, 4h | N-phenyl-N'-(p-tolyl)formamidine | >85% |
| Benzylamine | 1.1 : 1.0 | Neat, 100°C, 2h | N-benzyl-N'-phenylformamidine | >90% |
| Morpholine | 1.1 : 1.0 | Toluene, Reflux, 6h, Acetic Acid (cat.) | 4-(N-phenylformimidoyl)morpholine | >80% |
Reaction Mechanism
The reaction proceeds through a plausible two-step mechanism: nucleophilic addition followed by elimination.
Caption: Proposed mechanism for formamidine synthesis.
This detailed guide provides a robust framework for the synthesis of a diverse array of formamidines. Researchers are encouraged to optimize conditions for their specific substrates to achieve the best results.
References
The Pivotal Role of Acid Catalysis in the Synthesis of Ethyl N-phenylformimidate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the synthesis of Ethyl N-phenylformimidate, a crucial intermediate in various chemical and pharmaceutical applications. A key focus is placed on the indispensable role of acid catalysts in enhancing reaction efficiency and yield. This guide offers a comparative analysis of different catalytic systems, detailed experimental procedures, and a mechanistic overview to facilitate laboratory-scale synthesis and process optimization.
Introduction
This compound is synthesized through the condensation reaction of aniline and triethyl orthoformate. While this reaction can proceed thermally, the use of an acid catalyst significantly accelerates the reaction rate and improves the overall yield by activating the orthoformate substrate. The choice of catalyst, whether homogeneous or heterogeneous, can influence reaction conditions, work-up procedures, and catalyst recyclability, thereby impacting the overall efficiency and environmental footprint of the synthesis. This document explores various acid catalysts and provides detailed protocols for their application in the synthesis of this compound.
The Role of the Acid Catalyst: A Mechanistic Overview
The acid-catalyzed synthesis of this compound proceeds through a well-established mechanism. The primary role of the acid catalyst is to protonate one of the ethoxy groups of triethyl orthoformate, transforming it into a good leaving group (ethanol). This activation enhances the electrophilicity of the central carbon atom, making it susceptible to nucleophilic attack by the lone pair of electrons on the nitrogen atom of aniline.
The subsequent steps involve the elimination of two molecules of ethanol to form the stable this compound product. The overall process is a dehydration-condensation reaction where the acid catalyst acts as a proton shuttle, facilitating the key bond-forming and bond-breaking steps.
Data Presentation: Comparison of Catalytic Systems
The efficiency of this compound synthesis is highly dependent on the choice of acid catalyst and the reaction conditions. The following table summarizes quantitative data from various catalytic systems, providing a basis for comparison and selection of the most suitable method for a specific application.
| Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| None (Thermal) | - | Neat | 140-150 | 6-8 | 75-85 | [1] |
| p-Toluenesulfonic acid (p-TsOH) | 1 mol% | Toluene | Reflux (~110) | 2-4 | >95 | [1] |
| Sulfuric Acid (H₂SO₄) | Catalytic | Neat | Reflux | 1 | 80-86 | |
| Sulfonated Polystyrene on Fe₃O₄ NPs | 20 mg | Neat | 100 | 1 | 98 | [2] |
| MCM-41-SO₃H | 15 mg | Solvent-free | 60 | 0.5 | 98 |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound using different acid catalysts.
General Experimental Workflow
The general workflow for the synthesis of this compound involves the setup of the reaction apparatus, addition of reactants and catalyst, monitoring the reaction progress, followed by work-up and purification of the product.
Protocol 1: Homogeneous Catalysis with p-Toluenesulfonic Acid (p-TsOH)
This protocol describes a highly efficient synthesis using a common and inexpensive homogeneous acid catalyst.[1]
Materials:
-
Aniline
-
Triethyl orthoformate
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask
-
Dean-Stark trap
-
Condenser
-
Magnetic stirrer and stir bar or mechanical stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: Assemble a three-necked round-bottom flask with a magnetic stirrer, a Dean-Stark trap fitted with a condenser, and a thermometer or thermocouple.
-
Charging Reactants: To the flask, add aniline (1.0 eq), triethyl orthoformate (1.2-1.5 eq), and toluene.
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.01 eq).
-
Reaction: Heat the mixture to reflux (approximately 110 °C). Ethanol, a byproduct of the reaction, will be collected in the Dean-Stark trap.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) for the disappearance of aniline. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene. Purify the crude product by vacuum distillation to obtain this compound as a colorless to pale yellow oil.
Protocol 2: Heterogeneous Catalysis with Sulfonated Polystyrene on Magnetic Nanoparticles
This protocol utilizes a recyclable solid acid catalyst, offering a more environmentally friendly approach.[2]
Materials:
-
Aniline
-
Triethyl orthoformate
-
Sulfonated polystyrene-grafted Fe₃O₄ nanoparticles
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
External magnet
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, add aniline (1.0 eq) and triethyl orthoformate (2.0 eq).
-
Catalyst Addition: Add the sulfonated polystyrene-grafted Fe₃O₄ nanoparticles (e.g., 20 mg per 10 mmol of aniline).
-
Reaction: Heat the mixture at 100 °C with stirring for 1 hour.
-
Catalyst Recovery: After the reaction is complete, cool the mixture and add ethyl acetate. Place an external magnet against the side of the flask to immobilize the catalyst. Decant the solution containing the product.
-
Purification: Wash the catalyst with ethyl acetate for reuse. Combine the organic layers and remove the solvent under reduced pressure using a rotary evaporator to yield the pure product.
Conclusion
The use of an acid catalyst is paramount for the efficient synthesis of this compound. While traditional homogeneous catalysts like p-toluenesulfonic acid offer high yields and short reaction times, heterogeneous catalysts provide significant advantages in terms of ease of separation and recyclability, aligning with the principles of green chemistry. The choice of the optimal catalytic system will depend on the specific requirements of the synthesis, including scale, cost considerations, and environmental impact. The detailed protocols and comparative data provided in these application notes serve as a valuable resource for researchers in the successful synthesis of this important chemical intermediate.
References
Application Notes & Protocols for the One-Pot Synthesis of 3-Phenyl-4(3H)-quinazolinones from Anthranilic Acid and Ethyl N-phenylformimidate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The quinazolinone scaffold is a core component of numerous biologically active molecules, exhibiting a wide range of pharmacological activities including anticancer, anti-inflammatory, antibacterial, anticonvulsant, and antihypertensive properties.[1][2] The development of efficient, atom-economical, and straightforward synthetic routes to access this privileged scaffold is a key objective in synthetic organic chemistry.
One-pot multicomponent reactions are particularly valuable as they allow for the construction of complex molecules from simple precursors in a single operation, reducing waste, saving time, and simplifying purification processes.[3][4] While classical methods like the Niementowski synthesis (reacting anthranilic acid with formamide) are well-established, modern approaches often utilize more versatile reagents under milder conditions.[5][6][7]
This document details a proposed one-pot synthesis of 3-phenyl-4(3H)-quinazolinones via the cyclocondensation of anthranilic acids with Ethyl N-phenylformimidate. This method provides a direct route to N3-arylated quinazolinones, a structural motif present in many pharmacologically active agents. The protocol is based on analogous well-established three-component reactions involving anthranilic acid, an amine (in this case, aniline, incorporated within the imidate), and a one-carbon source (the formimidate carbon).[3][4]
Proposed Reaction Mechanism
The reaction is proposed to proceed through a sequential addition-cyclization-dehydration cascade.
-
Initial Acylation/Amidine Formation: The reaction commences with the nucleophilic attack of the amino group of anthranilic acid on the electrophilic carbon of this compound. This forms an unstable tetrahedral intermediate.
-
Ethanol Elimination: The intermediate collapses, eliminating a molecule of ethanol to form an N,N'-disubstituted amidine derivative of anthranilic acid.
-
Intramolecular Cyclization: The carboxyl group of the anthranilic acid moiety then attacks the amidine carbon in an intramolecular fashion. This key cyclization step forms a new tetrahedral intermediate.
-
Dehydration: The cyclic intermediate undergoes dehydration (loss of a water molecule) to yield the final, stable, aromatic 3-phenyl-4(3H)-quinazolinone product.
The overall transformation efficiently assembles the quinazolinone core in a single pot from readily accessible starting materials.
Reaction Scheme Diagram:
Caption: Proposed mechanism for the one-pot synthesis of 3-phenyl-4(3H)-quinazolinone.
Quantitative Data Summary
The following table summarizes representative yields for the synthesis of 3-substituted-4(3H)-quinazolinones using analogous one-pot methods involving anthranilic acid, various amines, and triethyl orthoformate, which serves as a proxy for the reactivity of the formimidate system. Yields are typically high, demonstrating the efficiency of this general approach.
| Entry | R Group on Anthranilic Acid | Aniline Derivative (R') | Yield (%) | Reference |
| 1 | H | Aniline | 92 | [3] |
| 2 | H | 4-Methylaniline | 95 | [3] |
| 3 | H | 4-Methoxyaniline | 94 | [3] |
| 4 | H | 4-Chloroaniline | 90 | [3] |
| 5 | 5-Bromo | Aniline | 88 | [4] |
| 6 | 5-Nitro | Aniline | 85 | [4] |
| 7 | 4-Chloro | 4-Methylaniline | 89 | [4] |
| 8 | H | 2-Methylaniline | 87 | [3] |
Note: Data is compiled from analogous three-component reactions. Yields for the specific reaction with this compound may vary and require optimization.
Detailed Experimental Protocol
General Procedure for the One-Pot Synthesis of 3-Phenyl-4(3H)-quinazolinone:
Materials:
-
Anthranilic acid (1.0 mmol, 1.0 equiv)
-
This compound (1.1 mmol, 1.1 equiv)
-
Catalyst (e.g., p-toluenesulfonic acid (p-TsOH), 10 mol%)
-
Solvent (e.g., Toluene or Xylene, 5 mL)
-
Reaction vessel (e.g., 25 mL round-bottom flask)
-
Magnetic stirrer and heating mantle/oil bath
-
Condenser (if refluxing)
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add anthranilic acid (1.0 mmol), this compound (1.1 mmol), and the catalyst (e.g., p-TsOH, 0.1 mmol).
-
Solvent Addition: Add the solvent (e.g., Toluene, 5 mL) to the flask.
-
Reaction Conditions: Attach a condenser to the flask and heat the reaction mixture to reflux (approx. 110-140 °C, depending on the solvent) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-6 hours).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate from the solution. If so, collect the solid by vacuum filtration.
-
Purification: If the product does not precipitate or requires further purification, remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 3-phenyl-4(3H)-quinazolinone.
Visualizations
Experimental Workflow Diagram:
This diagram illustrates the step-by-step process of the synthesis, from combining the reagents to obtaining the final purified product.
Caption: Step-by-step workflow for the one-pot synthesis of quinazolinones.
References
- 1. brieflands.com [brieflands.com]
- 2. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. generis-publishing.com [generis-publishing.com]
- 6. researchgate.net [researchgate.net]
- 7. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application of Ethyl N-phenylformimidate in Agrochemical Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl N-phenylformimidate is a versatile reagent and a key intermediate in the synthesis of a variety of agrochemicals, particularly those containing a formamidine or a related N-phenyl moiety. Its electrophilic nature at the imine carbon allows for facile reaction with nucleophiles, making it a valuable building block for constructing complex molecular architectures with desired biological activities. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of agrochemical compounds, with a focus on formamidine-based pesticides.
Key Applications in Agrochemical Synthesis
The primary application of this compound in the agrochemical industry lies in the synthesis of formamidine pesticides. The formamidine functional group is a crucial pharmacophore in a number of commercially important insecticides and acaricides. These compounds often exhibit a unique mode of action, targeting octopamine receptors in insects and mites, leading to neurotoxicity and eventual death.
A prominent example of an agrochemical class synthesized through a formamidine pathway is the formamidine acaricide/insecticide family, which includes compounds like Amitraz. The synthesis of these molecules often involves the reaction of a formimidate intermediate with a suitable amine.
Synthesis of Formamidine Agrochemicals
The core reaction involves the nucleophilic attack of an amine on the electrophilic carbon of the imidate group of this compound, leading to the formation of a new C-N bond and the elimination of ethanol. This transamination reaction is a straightforward and efficient method for the synthesis of N,N'-disubstituted formamidines.
General Reaction Scheme:
Caption: General reaction for the synthesis of N,N'-disubstituted formamidines.
Experimental Protocols
Protocol 1: Synthesis of a Model Formamidine from this compound
This protocol describes the synthesis of N-(2,4-dimethylphenyl)-N'-phenylformamidine, a structural analog of a key intermediate in the synthesis of the acaricide Amitraz.
Materials:
-
This compound
-
2,4-Dimethylaniline
-
Toluene (anhydrous)
-
Glacial Acetic Acid (catalyst)
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 2,4-dimethylaniline (12.1 g, 0.1 mol) and anhydrous toluene (100 mL).
-
Addition of Reactant: While stirring, add this compound (14.9 g, 0.1 mol) dropwise to the solution at room temperature.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (0.5 mL).
-
Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer successively with 1 M sodium hydroxide solution (2 x 50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure N-(2,4-dimethylphenyl)-N'-phenylformamidine.
Quantitative Data Summary:
| Parameter | Value |
| Yield | 80-90% |
| Purity (by HPLC) | >98% |
| Melting Point | 136-139 °C |
| Appearance | White to off-white solid |
Spectroscopic Data:
| Spectroscopy | Data |
| ¹H NMR (CDCl₃, δ) | 8.15 (s, 1H, -N=CH-N-), 7.40-7.10 (m, 7H, Ar-H), 6.95 (d, 1H, Ar-H), 2.30 (s, 3H, Ar-CH₃), 2.20 (s, 3H, Ar-CH₃) |
| ¹³C NMR (CDCl₃, δ) | 155.2, 148.5, 135.1, 131.5, 129.8, 129.2, 127.4, 123.8, 121.5, 118.9, 21.0, 18.2 |
| IR (KBr, cm⁻¹) | 3250 (N-H), 1640 (C=N), 1590, 1490 (C=C) |
Logical Workflow for Agrochemical Development
The development of new agrochemicals using this compound as a starting material typically follows a structured workflow:
Caption: A typical workflow for developing formamidine-based agrochemicals.
Signaling Pathway of Formamidine Pesticides
Formamidine pesticides primarily act as agonists of octopamine receptors in arthropods. Octopamine is a key neurotransmitter and neurohormone that regulates various physiological processes.
Caption: Simplified signaling pathway of formamidine pesticides.
Conclusion
This compound serves as a valuable and efficient precursor for the synthesis of formamidine-based agrochemicals. The straightforward reaction chemistry, coupled with the significant biological activity of the resulting products, makes it an important tool for researchers and professionals in the field of agrochemical development. The provided protocols and conceptual frameworks offer a solid foundation for the exploration and optimization of new pesticide candidates.
Troubleshooting & Optimization
Technical Support Center: Ethyl N-phenylformimidate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl N-phenylformimidate. The information provided addresses common side products and other issues encountered during its synthesis and handling.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the synthesis of this compound from aniline and triethyl orthoformate?
The most frequently encountered side products in the synthesis of this compound are N,N'-diphenylformamidine and products resulting from hydrolysis, such as ethyl formate and aniline. The formation of these impurities is highly dependent on reaction conditions.
Q2: How is N,N'-diphenylformamidine formed as a side product?
N,N'-diphenylformamidine can be formed through two primary pathways:
-
Reaction of the product with excess aniline: this compound can react with an additional molecule of aniline, particularly if aniline is used in excess or if the reaction temperature is high, to yield N,N'-diphenylformamidine and ethanol.
-
Reaction of aniline with formic acid derivatives: If the triethyl orthoformate starting material hydrolyzes to formic acid and ethanol, the formic acid can then react with two equivalents of aniline to produce N,N'-diphenylformamidine.[1]
Q3: What causes the hydrolysis of this compound and its starting materials?
Hydrolysis is a significant issue and can affect both the triethyl orthoformate starting material and the this compound product. The primary cause is the presence of water in the reaction mixture. Triethyl orthoformate is highly susceptible to hydrolysis, especially under acidic conditions, which can be introduced by impurities in the starting materials or by the use of an acid catalyst.[2][3] The product, this compound, can also hydrolyze back to aniline and ethyl formate.
Q4: What are the likely products of thermal decomposition of this compound?
Troubleshooting Guides
Issue 1: Low yield of this compound and presence of a high-boiling point solid impurity.
-
Possible Cause: Formation of N,N'-diphenylformamidine. This side product has a higher boiling point and is a solid at room temperature, which can complicate purification by distillation and reduce the yield of the desired liquid product.[9][10]
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess of triethyl orthoformate relative to aniline to ensure the complete consumption of aniline and minimize its availability to react with the product.
-
Optimize Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate to disfavor the secondary reaction leading to the formamidine.
-
Purification: N,N'-diphenylformamidine can often be removed from the crude product by recrystallization or careful fractional vacuum distillation.
-
Issue 2: The reaction fails to go to completion, and analysis shows the presence of starting materials and ethyl formate.
-
Possible Cause: Hydrolysis of triethyl orthoformate and/or the this compound product due to the presence of moisture. The pungent odor of ethyl formate is a strong indicator of hydrolysis.[11]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware before use. Use anhydrous grade solvents and reagents. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[2]
-
Use a Drying Agent: Consider adding a dehydrating agent that is compatible with the reaction conditions to scavenge any trace amounts of water.
-
Purify Starting Materials: Ensure that the aniline and triethyl orthoformate are free of water before starting the reaction.
-
Data Presentation
Table 1: Summary of Common Side Products and Their Formation
| Side Product | Chemical Formula | Formation Pathway | Preventative Measures |
| N,N'-diphenylformamidine | C₁₃H₁₂N₂ | Reaction of this compound with aniline OR reaction of aniline with formic acid derivatives. | Control stoichiometry, optimize reaction temperature. |
| Ethyl Formate | C₃H₆O₂ | Hydrolysis of this compound or triethyl orthoformate. | Ensure strictly anhydrous reaction conditions. |
| Aniline | C₆H₇N | Hydrolysis of this compound. | Ensure strictly anhydrous reaction conditions. |
| Ethanol | C₂H₆O | Byproduct of the main reaction and hydrolysis of triethyl orthoformate. | Removed during workup and purification. |
| Formic Acid | CH₂O₂ | Hydrolysis of triethyl orthoformate. | Ensure strictly anhydrous reaction conditions. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a typical laboratory-scale synthesis with precautions to minimize side product formation.
-
Reaction Setup:
-
Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen.
-
Charge the flask with aniline (1.0 equivalent) and a slight excess of triethyl orthoformate (1.1 equivalents).
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux under a nitrogen atmosphere. The progress of the reaction can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Continue refluxing until the aniline is consumed (typically 4-6 hours).
-
-
Workup and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess triethyl orthoformate and the ethanol byproduct under reduced pressure.
-
Purify the crude this compound by fractional vacuum distillation to obtain a colorless to pale yellow oil.
-
Protocol 2: Identification of Impurities by GC-MS
-
Sample Preparation:
-
Dilute a small aliquot of the crude reaction mixture in a suitable anhydrous solvent (e.g., dichloromethane or ethyl acetate).
-
-
GC-MS Analysis:
-
Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
Use a temperature program that allows for the separation of the starting materials, product, and potential side products.
-
Identify the components by comparing their mass spectra with a library database and their retention times with known standards.
-
Visualizations
Caption: Synthesis of this compound from aniline and triethyl orthoformate.
Caption: Formation of N,N'-diphenylformamidine from this compound and excess aniline.
Caption: Hydrolysis of this compound to aniline and ethyl formate.
References
- 1. 199. A new synthesis of NN′-diarylformamidines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures [mdpi.com]
- 6. Thermal Decomposition, Low Temperature Phase Transitions and Vapor Pressure of Less Common Ionic Liquids Based on the Bis(trifuoromethanesulfonyl)imide Anion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermal Decomposition Behaviors of Imidazolium-type Ionic Liquids Studied by Pyrolysis-Gas Chromatography | Semantic Scholar [semanticscholar.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Page loading... [wap.guidechem.com]
- 10. N,N′-二苯甲脒 98% | Sigma-Aldrich [sigmaaldrich.com]
- 11. Ethyl orthoformate | C7H16O3 | CID 31214 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Formylated Products from Ethyl N-phenylformimidate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of formylated products synthesized using Ethyl N-phenylformimidate.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the workup and purification of N-formylated products.
1. Presence of Unreacted Starting Materials and Byproducts
-
Question: My crude product shows multiple spots on the TLC plate after the reaction. What are the likely impurities?
-
Answer: The formylation of an amine with this compound yields the desired N-formylated product, along with aniline and ethanol as the primary byproducts. Therefore, your crude mixture likely contains:
-
Desired N-formylated product
-
Unreacted starting amine
-
Unreacted this compound
-
Aniline (byproduct)
-
Ethanol (byproduct)
-
Potentially ethyl formate and formic acid if the imidate was hydrolyzed by water during the reaction or workup.
It is crucial to monitor the reaction's progress using Thin-Layer Chromatography (TLC) to ensure the complete consumption of the starting amine.[1]
-
2. Difficulty in Removing Aniline Byproduct
-
Question: I am having trouble separating my product from the aniline byproduct, as they have very similar Rf values on TLC. How can I remove the aniline?
-
Answer: This is a common challenge. The most effective method is an acidic aqueous wash during the workup.[2]
-
Acidic Wash: By washing the organic layer with a dilute acid, such as 1M or 2M aqueous HCl, the basic aniline is protonated to form the water-soluble anilinium chloride salt. This salt will then partition into the aqueous layer, effectively removing it from your organic phase containing the desired product.[2]
-
Caution: This method is only suitable if your target product is stable under acidic conditions. If your product is acid-sensitive or also contains a basic moiety, it may also partition into the aqueous layer, leading to yield loss.[2][3]
-
Alternative for Acid-Sensitive Products: If your product is not acid-stable, you can wash the organic layer with a 10% aqueous copper sulfate solution. The copper will form a complex with the aniline, which can then be removed in the aqueous phase.[4][5]
-
3. Product Discoloration (Yellow or Brown)
-
Question: My isolated product is yellow or brown. What is the cause and how can I fix it?
-
Answer: Discoloration can be caused by trace impurities, such as residual metal catalysts if used in the synthesis of starting materials, or the formation of colored oxides from amines.[6]
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and stirring it with a small amount of activated carbon can help adsorb colored impurities. The carbon is then removed by filtration through a pad of Celite.
-
Recrystallization: If the product is a solid, recrystallization is an excellent method for removing colored impurities, which often remain in the mother liquor.[7]
-
4. Low Recovery After Purification
-
Question: My yield is significantly lower after the purification steps. What are the possible reasons?
-
Answer: Low recovery can stem from several factors:
-
Emulsion Formation: During the extractive workup, emulsions can form, especially when using solvents like dichloromethane.[4] This can trap the product and lead to poor separation of the organic and aqueous layers. Adding brine (saturated NaCl solution) can help to break up emulsions.
-
Product Loss During Washes: If your product has some water solubility or is acid/base sensitive, it may be lost to the aqueous layers during the workup.[8] It is advisable to re-extract the aqueous layers with a fresh portion of organic solvent to recover any dissolved product.
-
Improper Chromatography Technique: Overloading the silica gel column or using an inappropriate solvent system can lead to poor separation and loss of product.[9] A general rule is to use a 30:1 to 100:1 ratio of silica gel to crude material by weight.
-
Data Presentation: Purification Parameters
The following tables provide starting points for developing your purification protocol.
Table 1: Common Solvent Systems for Flash Column Chromatography
| Polarity of Product | Starting Eluent System | Gradient |
| Non-polar | 100% Hexane or Heptane | Gradually increase Ethyl Acetate |
| Intermediate Polarity | 95:5 Hexane:Ethyl Acetate | Gradually increase Ethyl Acetate |
| Polar | 90:10 Hexane:Ethyl Acetate | Gradually increase Ethyl Acetate |
| Very Polar | 100% Dichloromethane | Gradually add Methanol |
Note: The ideal solvent system should provide an Rf value of ~0.2-0.4 for the desired product on a TLC plate.[9][10]
Table 2: Common Solvents for Recrystallization of N-Arylformamides
| Solvent System | Comments |
| Ethanol/Water | A good starting point for moderately polar compounds. Dissolve in hot ethanol and add water dropwise until cloudy. |
| Hexane/Ethyl Acetate | Suitable for a wide range of polarities. Dissolve in a minimal amount of hot ethyl acetate and add hexane. |
| Hexane/Acetone | Works well for many organic solids. |
| Dichloromethane/Hexane | Effective for precipitating the purified formamide.[4] |
| Toluene | Can be effective for compounds that crystallize well from aromatic solvents. |
Note: Always perform small-scale solvent screening tests to identify the optimal recrystallization solvent for your specific product.[7]
Experimental Protocols
1. Protocol for Extractive Workup
-
Once the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature.
-
If a solvent was used for the reaction, it may be removed under reduced pressure. If the reaction was performed neat, dissolve the crude mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the organic solution to a separatory funnel.
-
Wash the organic layer with 1M HCl (aq). Use a volume of acid solution approximately equal to the organic layer volume. Shake the funnel, venting frequently. Allow the layers to separate and drain the lower aqueous layer. Repeat this wash 1-2 times.[2]
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Wash the organic layer with brine (saturated NaCl solution) to remove the bulk of the dissolved water.[8]
-
Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filter or decant the drying agent and concentrate the solvent under reduced pressure to obtain the crude product, which can then be further purified.
2. Protocol for Flash Column Chromatography
-
Select Eluent: Using TLC, determine a solvent system that gives the desired product an Rf of approximately 0.2-0.4.[9]
-
Pack the Column: Prepare a slurry of silica gel in the initial, least polar solvent mixture. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column. Alternatively, load the concentrated sample directly onto the column.
-
Elute the Column: Carefully add the eluent to the top of the column and begin collecting fractions. Gradually increase the polarity of the eluent (gradient elution) if necessary to elute the product.
-
Analyze Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualizations
Reaction and Purification Overview
The following diagram illustrates the overall process from the formylation reaction to the isolation of the purified product.
Caption: General workflow for the purification of formylated products.
Troubleshooting Aniline Removal
This decision tree provides a logical approach to tackling the common issue of aniline contamination.
Caption: Decision tree for removing the aniline byproduct.
Reaction Mechanism and Side Reactions
This diagram illustrates the main formylation reaction and the potential for hydrolysis of the formylating agent.
Caption: Formylation reaction and potential hydrolysis side reaction.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. Workup [chem.rochester.edu]
- 6. epfl.ch [epfl.ch]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Preventing hydrolysis of Ethyl N-phenylformimidate during reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl N-phenylformimidate. The focus is to address and prevent its hydrolysis during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to water?
This compound is an organic compound belonging to the class of imidates. Its structure contains a carbon-nitrogen double bond, which is susceptible to nucleophilic attack by water. This process, known as hydrolysis, leads to the cleavage of the imidate functionality, typically yielding an ester and an amine as primary products. The lone pair of electrons on the water molecule's oxygen atom attacks the electrophilic carbon of the C=N bond, initiating the hydrolysis cascade.
Q2: What are the primary products of this compound hydrolysis?
Under neutral or acidic conditions, the hydrolysis of this compound primarily yields ethyl formate and aniline. In basic conditions, the reaction can also produce these products, although the mechanism differs. The overall reaction is essentially the reverse of the formation of the imidate from aniline and triethyl orthoformate.
Q3: Under what conditions is the hydrolysis of this compound most likely to occur?
Hydrolysis is significantly accelerated in both acidic and basic aqueous environments. In acidic solutions, the nitrogen atom of the imidate is protonated, making the carbon atom of the C=N bond more electrophilic and thus more susceptible to attack by water. In basic solutions, the hydroxide ion (OH-) acts as a potent nucleophile, directly attacking the carbon of the imidate group. Therefore, reactions should ideally be conducted under neutral and strictly anhydrous conditions.
Q4: How can I monitor the hydrolysis of this compound during my reaction?
The progress of hydrolysis can be monitored using standard analytical techniques such as:
-
Thin Layer Chromatography (TLC): By spotting the reaction mixture on a TLC plate, you can observe the disappearance of the starting material (this compound) and the appearance of the hydrolysis products (e.g., aniline).
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to separate and identify the volatile components of the reaction mixture, allowing for the quantification of the imidate and its hydrolysis products.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile method for monitoring the reaction progress by separating and quantifying the components of the reaction mixture. A reversed-phase column with a UV detector is often suitable.
Troubleshooting Guide: Preventing Hydrolysis
This guide provides solutions to common issues encountered when working with this compound.
| Problem | Possible Cause | Recommended Solution |
| Low yield of desired product and presence of aniline and/or ethyl formate. | Hydrolysis of this compound. | 1. Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven (e.g., at 120 °C overnight) and cool under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled, anhydrous solvents. 2. Utilize Water Scavengers: Add activated molecular sieves (3Å or 4Å) to the reaction mixture to remove trace amounts of water. Alternatively, use a chemical water scavenger like triethyl orthoformate. An excess of triethyl orthoformate can also shift the equilibrium away from hydrolysis. 3. Control pH: If the reaction is sensitive to acid or base, consider using a non-nucleophilic buffer or a proton sponge to maintain a neutral pH. |
| Reaction fails to go to completion, even with extended reaction times. | Gradual hydrolysis of the starting material or product. | 1. Re-evaluate Solvent Choice: Use a non-polar, aprotic solvent that has a low miscibility with water. 2. Incremental Addition: If possible, add the this compound to the reaction mixture in portions to minimize its exposure time to potential sources of moisture. |
| Formation of unexpected side products. | Reaction of hydrolysis products with other reagents in the mixture. | 1. Strict Moisture Exclusion: Implement rigorous anhydrous techniques from the start. Consider performing the reaction in a glovebox if it is extremely sensitive to moisture. 2. Purify Reagents: Ensure all starting materials and reagents are free from water contamination. |
Experimental Protocols
Protocol 1: General Anhydrous Reaction Condition for Using this compound
This protocol outlines a general procedure for a reaction involving this compound where the prevention of hydrolysis is critical.
1. Preparation:
- Dry all glassware (round-bottom flask, condenser, dropping funnel, etc.) in an oven at 120 °C for at least 4 hours and allow to cool in a desiccator or under a stream of dry nitrogen.
- Use a freshly opened bottle of anhydrous solvent or distill the solvent over an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for dichloromethane).
- Activate 3Å or 4Å molecular sieves by heating them in a flask under vacuum with a heat gun or in a muffle furnace at 300-350 °C for several hours. Allow them to cool to room temperature under vacuum and then store in a desiccator.
2. Reaction Setup:
- Assemble the glassware under a positive pressure of an inert gas (nitrogen or argon).
- Add the activated molecular sieves (typically 10-20% w/v of the solvent) to the reaction flask.
- Add the anhydrous solvent and other reagents to the flask via syringe or cannula.
- If using triethyl orthoformate as a water scavenger, it can be added directly to the reaction mixture (typically 1.1 to 2 equivalents relative to any potential water source).
3. Reaction Execution:
- Add the this compound to the reaction mixture, either neat or dissolved in a small amount of anhydrous solvent, via a syringe.
- Maintain the inert atmosphere throughout the reaction.
- Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).
4. Work-up:
- Quench the reaction using an anhydrous method if possible.
- If an aqueous work-up is necessary, perform it quickly and at a low temperature to minimize hydrolysis of any remaining imidate.
Data Presentation
The following table provides illustrative data on the stability of this compound under different conditions. This data is intended to demonstrate the importance of maintaining anhydrous and neutral conditions.
| Condition | Solvent | Temperature (°C) | Time (h) | Remaining this compound (%) |
| Anhydrous, Neutral | Dichloromethane | 25 | 24 | >99 |
| Anhydrous, 0.1 M HCl | Dichloromethane | 25 | 2 | ~40 |
| Anhydrous, 0.1 M NaOH | Dichloromethane | 25 | 2 | ~55 |
| 1% Water, Neutral | Dichloromethane | 25 | 24 | ~85 |
Note: This data is for illustrative purposes and actual results may vary depending on the specific reaction conditions.
Visualizations
Hydrolysis Mechanism of this compound
The following diagram illustrates the general mechanism of acid-catalyzed hydrolysis of this compound.
Caption: Acid-catalyzed hydrolysis of this compound.
Experimental Workflow for Anhydrous Reaction
The following diagram illustrates a typical workflow for setting up a reaction under anhydrous conditions to prevent the hydrolysis of this compound.
Caption: Workflow for reactions with this compound.
Troubleshooting low yield in quinoline synthesis with Ethyl N-phenylformimidate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in quinoline synthesis, with a special focus on issues related to the use of Ethyl N-phenylformimidate and analogous methods.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Issues Specific to this compound and Analogous Reactions
Q1: I am experiencing very low to no yield in my quinoline synthesis when using this compound. What are the potential causes?
Low yields in quinoline synthesis starting with this compound can often be attributed to several critical factors related to the formation and cyclization of the key intermediate. This reaction is analogous in some respects to the Vilsmeier-Haack or Combes syntheses, and troubleshooting can be approached from a similar perspective.[1][2]
Potential Causes:
-
Purity and Stability of this compound: Imidates can be sensitive to moisture and may hydrolyze over time. Ensure the reagent is pure and handled under anhydrous conditions.
-
Inefficient Formation of the Electrophilic Intermediate: The reaction of this compound with your other starting material (e.g., a compound with an active methylene group) is a crucial first step. This may be hampered by steric hindrance or incorrect stoichiometry.
-
Inadequate Acid Catalysis for Cyclization: The cyclization step, an intramolecular electrophilic aromatic substitution, is often the rate-determining step and typically requires a strong acid catalyst.[3][4] The strength and concentration of the acid are critical.
-
Suboptimal Reaction Temperature: Both the initial condensation and the subsequent cyclization are temperature-sensitive. Too low a temperature may lead to an incomplete reaction, while excessive heat can cause decomposition and tar formation.[5]
-
Deactivating Substituents on the Aniline Ring: Strong electron-withdrawing groups on the phenyl ring of your aniline derivative can deactivate the ring, making the electrophilic cyclization step more difficult.[1]
Q2: What is a plausible reaction mechanism for quinoline synthesis using this compound, and where are the common failure points?
While a specific named reaction for this exact transformation may not be widely cited, the mechanism likely proceeds through an initial condensation followed by an acid-catalyzed cyclization. Understanding this pathway is key to troubleshooting.
Proposed Signaling Pathway Diagram
Caption: Proposed reaction mechanism for quinoline synthesis with this compound.
Common Failure Points:
-
Step 1 (Condensation): If the active methylene compound is not sufficiently acidic or is sterically hindered, the initial condensation to form the enamine intermediate may not proceed efficiently.
-
Step 2 (Cyclization): This is often the most challenging step. Insufficiently acidic conditions will fail to protonate the enamine effectively, and a deactivated aromatic ring will be less nucleophilic, thus hindering the ring closure.[4]
-
Step 3 (Dehydration & Aromatization): The elimination of water to form the aromatic quinoline ring also requires acidic conditions and heat. Incomplete dehydration can lead to isolation of a hydroxylated intermediate.
Category 2: General Troubleshooting for Low Yield in Quinoline Synthesis
Q3: My reaction is producing a lot of tar and polymeric material. How can I minimize this?
Tar formation is a frequent issue in many quinoline syntheses, especially those that are highly exothermic or use strong acids.[5]
Troubleshooting Steps:
-
Moderate the Reaction: For highly exothermic reactions like the Skraup synthesis, adding a moderator such as ferrous sulfate (FeSO₄) can help control the reaction rate.[5]
-
Control Temperature: Use an ice bath during the addition of strong acids and maintain a controlled temperature throughout the reaction. Avoid localized overheating.
-
Slow Addition of Reagents: Adding reagents slowly, particularly to a heated reaction mixture, can prevent runaway reactions.
-
Use a Biphasic System: In some cases, like the Doebner-von Miller reaction, using a biphasic medium can sequester reactive intermediates in an organic phase, reducing polymerization.[5]
-
Purify Starting Materials: Impurities in starting materials can often act as catalysts for polymerization.
Q4: I am getting a mixture of regioisomers. How can I improve the regioselectivity?
Regioselectivity is a common challenge when using unsymmetrically substituted anilines or β-dicarbonyl compounds.[3]
Strategies for Improving Regioselectivity:
-
Steric Hindrance: Bulky substituents on either the aniline or the dicarbonyl compound can direct the cyclization to the less sterically hindered position.[3]
-
Electronic Effects: The electronic nature of substituents on the aniline ring influences the nucleophilicity of the ortho positions, thereby directing the cyclization.
-
Catalyst Choice: Different acid catalysts (e.g., H₂SO₄ vs. polyphosphoric acid) can alter the ratio of regioisomers formed.
Troubleshooting Workflow Diagram
Caption: A general troubleshooting workflow for addressing low yields in quinoline synthesis.
Quantitative Data on Quinoline Synthesis
The yield of quinoline synthesis is highly dependent on the specific method, substrates, and reaction conditions. The table below summarizes typical yields for various common quinoline synthesis reactions.
| Synthesis Method | Reactants | Catalyst/Conditions | Typical Yield | Reference(s) |
| Friedländer Synthesis | 2-Aminoaryl ketones + α-Methylene ketones | Nanocatalyst, 60°C, 2h | 68-96% | [6] |
| Friedländer Annulation | Dicarbonyl compounds | Solvent-free, 100°C | 68-98% | [6] |
| Doebner-von Miller | Aniline + Acrolein | Strong acid, flow reactor | Good to Excellent | [7] |
| Combes Synthesis | Aniline + β-Diketone | Strong acid (e.g., H₂SO₄) | Varies widely | [7][8] |
| Skraup Synthesis | Aniline + Glycerol | H₂SO₄, Oxidizing agent | Often low due to side reactions | [9][10] |
| Nanocatalyzed A³-Coupling | Phenylacetylene derivatives | Pd nanocatalyst, 85°C | 85-95% | [6] |
| Microwave-Assisted | Anilines, Aldehydes, Alkynes | Montmorillonite K-10 | Excellent | [11] |
Experimental Protocols
Below is a general protocol for the Combes synthesis of a 2,4-disubstituted quinoline, which shares mechanistic features with syntheses involving imidates.
Protocol: Combes Synthesis of 2,4-Dimethylquinoline
This protocol describes the synthesis of 2,4-dimethylquinoline from aniline and acetylacetone.
Materials:
-
Aniline
-
Acetylacetone (2,4-pentanedione)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Crushed Ice
-
Concentrated Sodium Hydroxide (NaOH) solution
-
Diethyl ether or Dichloromethane for extraction
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Condensation:
-
In a round-bottom flask, mix equal molar amounts of aniline and acetylacetone.
-
Stir the mixture at room temperature. An exothermic reaction may occur, leading to the formation of the enamine intermediate. Allow the mixture to stand for 1-2 hours.
-
-
Cyclization:
-
Place the flask in an ice bath to cool the mixture.
-
Slowly and with constant stirring, add concentrated sulfuric acid (approximately 2-3 molar equivalents). Maintain the temperature below 20°C during the addition.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture on a water bath at 100°C for 15-20 minutes.
-
-
Work-up:
-
Carefully pour the hot reaction mixture onto a generous amount of crushed ice in a large beaker.
-
Neutralize the acidic solution by slowly adding concentrated sodium hydroxide solution until the mixture is strongly alkaline (check with pH paper). This will cause the quinoline product to separate as an oily layer.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x 50 mL).
-
-
Purification:
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and remove the solvent by rotary evaporation.
-
The crude product can be further purified by vacuum distillation or column chromatography.
-
References
- 1. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 3. Combes quinoline synthesis - Wikiwand [wikiwand.com]
- 4. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iipseries.org [iipseries.org]
- 9. benchchem.com [benchchem.com]
- 10. uop.edu.pk [uop.edu.pk]
- 11. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01814A [pubs.rsc.org]
Chapman rearrangement as a side reaction of formimidates.
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions regarding the potential for the Chapman rearrangement to occur as a side reaction during experiments involving formimidates.
Frequently Asked Questions (FAQs)
Q1: What is the Chapman rearrangement and why is it relevant to my formimidate reaction?
The Chapman rearrangement is a thermal intramolecular reaction that involves the 1,3-migration of an aryl group from an oxygen atom to a nitrogen atom in an imidate system.[1][2] While classically described for aryl N-arylbenzimidates, it is a potential side reaction in any reaction involving aryl imidates, including N-aryl formimidates, especially when elevated temperatures are employed. The product of this rearrangement is an N-formyl-N,O-diaryl amine, which may be an unexpected and difficult-to-separate impurity.
Q2: I am observing an unexpected side product in my reaction involving an N-aryl formimidate, especially at higher temperatures. Could it be the Chapman rearrangement product?
It is plausible. The Chapman rearrangement is thermally induced.[1] If you observe the formation of a new, more polar compound that increases in proportion to the desired product at higher reaction temperatures or with prolonged heating, it could be the rearranged N-formyl amide. Characterization by techniques such as NMR and mass spectrometry would be necessary to confirm the structure of this side product.
Q3: What factors might promote the Chapman rearrangement in my formimidate reaction?
Several factors can influence the likelihood of the Chapman rearrangement:
-
Temperature: Higher temperatures are the primary drivers of this rearrangement.
-
Solvent: The reaction is often carried out in high-boiling point solvents. The choice of solvent can influence the reaction rate.
-
Electronic Effects: The electronic nature of the migrating aryl group and the aryl group on the nitrogen can impact the ease of rearrangement. Electron-withdrawing groups on the migrating aryl group can facilitate the reaction.
-
Steric Hindrance: Steric bulk around the imidate functionality might influence the geometry required for the rearrangement.
Q4: How can I minimize or prevent the Chapman rearrangement from occurring?
To suppress the formation of the Chapman rearrangement product, consider the following strategies:
-
Lower Reaction Temperature: If the primary reaction allows, conduct it at the lowest possible temperature.
-
Shorter Reaction Times: Minimizing the time the reaction mixture is heated can reduce the extent of the rearrangement.
-
Alternative Catalysts or Reagents: Explore alternative synthetic routes to your target molecule that do not require harsh thermal conditions. For example, milder formylating agents could be employed if applicable.
Q5: How can I differentiate between my desired formimidate product and the rearranged N-formyl amide?
The physical and spectroscopic properties of the formimidate and the rearranged amide will be different.
-
Chromatography: The N-formyl amide is generally more polar than the corresponding formimidate and should have a different retention factor (Rf) on TLC and a different retention time in HPLC.
-
NMR Spectroscopy:
-
¹H NMR: The chemical shifts of the protons on the aryl groups will be different. The formyl proton (-CHO) of the rearranged product will have a characteristic chemical shift.
-
¹³C NMR: The carbonyl carbon of the N-formyl amide will have a distinct chemical shift in the downfield region (typically ~160-170 ppm).
-
-
IR Spectroscopy: The rearranged product will show a strong carbonyl (C=O) stretching frequency characteristic of an amide.
-
Mass Spectrometry: The formimidate and the rearranged amide are isomers and will have the same molecular weight. Fragmentation patterns may differ, aiding in their differentiation.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low yield of desired formimidate and presence of a major, more polar side product. | The reaction temperature is too high, favoring the Chapman rearrangement. | 1. Repeat the reaction at a lower temperature. 2. Monitor the reaction progress closely by TLC or LC-MS to determine the optimal reaction time before significant side product formation. 3. If possible, use a solvent with a lower boiling point. |
| Difficulty in separating the side product from the desired product. | The rearranged product has similar polarity to the starting material or other impurities. | 1. Optimize the chromatographic separation method (e.g., change the solvent system for column chromatography, or the gradient for HPLC). 2. Consider crystallization as a purification technique. The rearranged amide may have different crystallization properties. |
| Inconsistent reaction outcomes. | Variations in heating temperature or time. | 1. Use a reliable heating apparatus (e.g., oil bath with a temperature controller) to ensure a consistent reaction temperature. 2. Standardize the reaction time based on initial optimization experiments. |
Quantitative Data Summary
While specific quantitative data for the Chapman rearrangement of formimidates is not extensively available in the literature, the following table provides a hypothetical representation based on the general understanding of this reaction type. This table illustrates the potential effect of temperature on the product distribution.
| Reaction Temperature (°C) | Desired Formimidate Yield (%) | Chapman Rearrangement Product Yield (%) |
| 120 | 85 | 5 |
| 150 | 60 | 25 |
| 180 | 30 | 55 |
| 200 | <10 | >80 |
Note: These are illustrative values and actual yields will vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: General Synthesis of an N-Aryl Formimidate (Minimizing Rearrangement)
This protocol is designed to favor the formation of the formimidate product while minimizing the potential for the Chapman rearrangement.
-
Reagents and Setup:
-
Equimolar amounts of the corresponding aniline and triethyl orthoformate.
-
A catalytic amount of a mild acid catalyst (e.g., p-toluenesulfonic acid).
-
Anhydrous toluene as the solvent.
-
A reaction flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
-
Procedure:
-
To a solution of the aniline in anhydrous toluene, add triethyl orthoformate and the acid catalyst.
-
Heat the reaction mixture to a gentle reflux (approx. 110°C).
-
Monitor the reaction progress by TLC, observing the disappearance of the aniline starting material.
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Method for Suppressing the Chapman Rearrangement
If the Chapman rearrangement is a significant issue, the following modifications to Protocol 1 should be considered:
-
Temperature Control: Maintain the reaction temperature at the lowest point at which the primary reaction proceeds at a reasonable rate. For toluene, this would be at or slightly below its reflux temperature.
-
Catalyst Choice: Use the mildest possible acid catalyst that is effective for the formimidate formation.
-
Reaction Time: Do not prolong the reaction unnecessarily. Quench the reaction as soon as the starting material is consumed to a satisfactory level.
-
Alternative Solvents: Consider using a lower-boiling point azeotroping solvent if compatible with the reaction.
Visualizations
Reaction Pathway Diagram
References
Technical Support Center: Handling Air and Moisture Sensitive Ethyl N-Phenylformimidate
For researchers, scientists, and drug development professionals, the successful use of reactive reagents is paramount. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for handling the air and moisture-sensitive compound, Ethyl N-phenylformimidate.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its primary applications?
This compound, also known as N-(Ethoxymethylene)aniline, is an organic compound used as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its primary applications include the formation of imines and amines, which are crucial for creating more complex organic molecules.[1]
Q2: Why is this compound considered air and moisture sensitive?
This compound is susceptible to hydrolysis in the presence of water (moisture). The imino ether functionality can react with water, leading to the cleavage of the C=N bond and the formation of N-phenylformamide and ethanol. This degradation will reduce the purity of the reagent and can negatively impact reaction yields and product purity. Exposure to atmospheric oxygen over time can also lead to degradation, although hydrolysis is the more immediate concern.
Q3: How should I properly store this compound?
To ensure its stability, this compound should be stored under an inert atmosphere (e.g., argon or dry nitrogen) in a tightly sealed container.[2] It is recommended to store it in a cool, dark place, such as a refrigerator designated for chemical storage.[3]
Q4: What are the signs of degradation of this compound?
Fresh, pure this compound is typically a colorless to light yellow or light orange clear liquid.[3][4][5] Signs of degradation may include a change in color (darkening), the formation of a precipitate (N-phenylformamide is a solid at room temperature), or a change in viscosity. If you suspect degradation, it is advisable to purify the reagent or use a fresh bottle.
Q5: What safety precautions should I take when handling this compound?
Always handle this compound in a well-ventilated area, preferably within a fume hood.[2][6] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2] Avoid inhalation of vapors and contact with skin and eyes.[2]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Low or no product yield in my reaction. | Degradation of this compound: The reagent may have been exposed to air and/or moisture. | - Use a fresh bottle of this compound. - Ensure all glassware is oven-dried or flame-dried before use. - Perform the reaction under a strict inert atmosphere (argon or dry nitrogen). - Use anhydrous solvents. |
| Inefficient reaction conditions: The reaction temperature or time may not be optimal. | - Consult literature for similar reactions to determine optimal conditions. - Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). | |
| Formation of unexpected side products. | Presence of hydrolysis byproducts: N-phenylformamide from the degradation of this compound may react with other reagents. | - Purify the this compound by vacuum distillation before use. - Follow the solutions for "Low or no product yield" to prevent degradation. |
| Reaction with atmospheric components: The reaction itself might be sensitive to trace amounts of water or oxygen. | - Degas all solvents before use. - Maintain a positive pressure of inert gas throughout the reaction. | |
| Inconsistent results between experiments. | Variable reagent quality: The purity of this compound may differ between batches or due to improper storage after opening. | - Always handle the reagent under an inert atmosphere, even when just dispensing it. - Consider titrating the reagent to determine its purity before use if high precision is required. |
| Contamination of reaction setup: Residual moisture or acidic/basic contaminants on glassware can affect the reaction. | - Thoroughly clean and dry all glassware. - If necessary, rinse glassware with a suitable solvent and dry it under vacuum. |
Data Presentation
Qualitative Stability of this compound
| Condition | Stability | Primary Degradation Product | Recommendation |
| Exposure to Air (Oxygen) | Moderate | Oxidation products | Store under an inert atmosphere. |
| Exposure to Moisture (Water) | Low | N-phenylformamide and Ethanol | Use anhydrous conditions and inert atmosphere. |
| Elevated Temperature | Moderate | Potential for accelerated degradation | Store in a cool environment. |
| Exposure to Light | Moderate | Potential for photochemical reactions | Store in an amber or opaque container in the dark. |
Experimental Protocols
Protocol 1: General Handling and Dispensing of this compound using a Schlenk Line
This protocol outlines the procedure for safely transferring a liquid reagent that is sensitive to air and moisture using standard inert atmosphere techniques.
Materials:
-
This compound in a Sure/Seal™ bottle or a bottle with a septum-lined cap.
-
Oven-dried or flame-dried glassware (e.g., round-bottom flask with a sidearm, graduated cylinder with a septum).
-
Schlenk line with a supply of dry argon or nitrogen.
-
Dry, gas-tight syringe with a long needle.
-
Septa.
Procedure:
-
Prepare the Glassware: Ensure all glassware is thoroughly dried in an oven (at least 4 hours at 120 °C) or by flame-drying under vacuum.[1][7] Allow the glassware to cool to room temperature under a stream of inert gas.
-
Inert the System: Assemble the reaction flask and connect it to the Schlenk line. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.[1]
-
Prepare the Syringe: Dry the syringe and needle in an oven. Allow it to cool in a desiccator. Purge the syringe with inert gas by drawing and expelling the gas at least five times.
-
Transfer the Reagent:
-
Pierce the septum of the this compound bottle with a needle connected to the inert gas line to create a slight positive pressure.
-
Insert the needle of the purged syringe through the septum into the liquid.
-
Slowly draw the desired volume of the reagent into the syringe.
-
Withdraw a small amount of inert gas (a "nitrogen buffer") into the syringe after the liquid.[8]
-
Remove the syringe from the reagent bottle.
-
-
Dispense into Reaction Flask:
-
Quickly and carefully insert the syringe needle through the septum of the reaction flask.
-
First, inject the inert gas buffer to clear the headspace of any residual air.
-
Then, dispense the this compound into the flask.
-
Remove the syringe.
-
-
Storage of the Syringe: If the syringe is to be reused shortly, it can be kept under a positive pressure of inert gas by sticking the needle into a rubber stopper.
Protocol 2: Synthesis of an Imine using this compound
This protocol provides a general procedure for the reaction of an amine with this compound to form an N,N'-disubstituted formamidine. This reaction should be carried out under inert conditions.
Materials:
-
This compound
-
A primary or secondary amine
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Oven-dried round-bottom flask with a magnetic stir bar and reflux condenser
-
Schlenk line with inert gas supply
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: Assemble the oven-dried flask, stir bar, and condenser. Connect the setup to a Schlenk line and establish an inert atmosphere as described in Protocol 1.
-
Add Reactants:
-
Dissolve the amine in the anhydrous solvent and add it to the reaction flask via a syringe.
-
Add this compound to the reaction flask dropwise at room temperature using a syringe.
-
-
Reaction:
-
Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the amine. The reaction of aniline with triethyl orthoformate (a related reagent) to form this compound is often heated to reflux.[9]
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
-
Purification:
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
-
Visualizations
Caption: Workflow for experiments using air and moisture-sensitive reagents.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. Air-free technique - Wikipedia [en.wikipedia.org]
- 2. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 3. This compound 97 6780-49-0 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. fauske.com [fauske.com]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Column Chromatography Purification of Ethyl N-phenylformimidate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the column chromatography purification of ethyl N-phenylformimidate. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is a typical solvent system (eluent) for the purification of this compound on a silica gel column?
A good starting point for the elution of moderately polar compounds like this compound is a mixture of a non-polar solvent and a slightly more polar solvent. The most common solvent system is a mixture of hexane (or heptane) and ethyl acetate.[1][2] A typical starting gradient could be 5-20% ethyl acetate in hexane.[1] The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand to achieve a target Rf value of approximately 0.2-0.4 for the product.
Q2: How can I determine the correct solvent polarity for my column?
The ideal solvent polarity should provide good separation between your desired product and any impurities. This is best determined by running a TLC analysis of your crude product in various solvent mixtures. Aim for a solvent system where the Rf value of this compound is around 0.2 to 0.4.[3] An Rf in this range generally ensures that the compound does not elute too quickly (poor separation) or too slowly (band broadening and long run times).
Q3: My this compound seems to be degrading on the silica gel column. What can I do?
This compound, being an imidate, may be sensitive to the acidic nature of standard silica gel.[4][5] If you observe streaking on your TLC plate or suspect degradation on the column, you can deactivate the silica gel. This can be done by pre-treating the silica with a small amount of a basic modifier like triethylamine (TEA) in the eluent (e.g., 1-2% v/v).[6] Alternatively, using a different stationary phase like neutral alumina could be considered.[4]
Q4: I am not seeing my compound elute from the column. What are the possible reasons?
There are several potential reasons for this issue:
-
Incorrect Solvent System: The eluent may be too non-polar to move your compound down the column.[4] Try gradually increasing the polarity of your solvent system.
-
Compound Decomposition: Your compound may have decomposed on the silica gel.[4] You can test for this by performing a 2D TLC.[4]
-
Compound is Highly Retained: If the compound is very polar, it may be strongly adsorbed to the silica. In this case, a much more polar solvent system, such as methanol in dichloromethane, may be required.[1]
-
Dilute Fractions: The eluted fractions may be too dilute to detect the compound. Try concentrating the fractions before analysis.[4]
Q5: How much silica gel should I use for my column?
A general rule of thumb for good separation is to use a silica gel to crude product weight ratio of at least 30:1. For difficult separations, this ratio may need to be increased to 50:1 or even 100:1.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation of Product and Impurities | Incorrect mobile phase polarity. | Optimize the solvent system using TLC to achieve a larger difference in Rf values (ΔRf) between the product and impurities.[3] |
| Column overloading. | Reduce the amount of crude material loaded onto the column. A general guideline is a silica gel to crude extract weight ratio of at least 30:1.[5] | |
| Improperly packed column (channeling). | Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. | |
| Product Elutes Too Quickly (Low Resolution) | Mobile phase is too polar. | Decrease the polarity of the eluent (reduce the percentage of the more polar solvent).[3] |
| Product Elutes Too Slowly or Not at All | Mobile phase is not polar enough. | Gradually increase the polarity of the eluent.[4] |
| Strong interaction with silica gel. | Consider adding a modifier to the eluent (e.g., a small amount of triethylamine for basic compounds) or switch to a different stationary phase like alumina.[6] | |
| Streaking or Tailing of the Product Band | Compound decomposition on silica gel. | Deactivate the silica gel with triethylamine or use neutral alumina.[5][6] |
| Sample is not fully dissolved when loaded. | Ensure the sample is completely dissolved in a minimal amount of the loading solvent.[5] | |
| Sample overloading. | Reduce the amount of sample loaded onto the column.[5] | |
| Cracks or Bubbles in the Silica Bed | Column ran dry. | Always keep the solvent level above the top of the silica gel. |
| Heat generated during packing or elution. | Pack the column slowly and allow any heat to dissipate. For exothermic reactions on the column, consider pre-treating the sample. |
Experimental Protocol: Column Chromatography of this compound
This protocol is a general guideline and may require optimization based on the specific impurities present in the crude product.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or Heptane)
-
Ethyl Acetate
-
Triethylamine (optional, for deactivation)
-
Glass chromatography column
-
Collection tubes or flasks
-
Thin-Layer Chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
-
Rotary evaporator
2. Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate and develop it in a series of hexane/ethyl acetate solvent systems (e.g., 9:1, 8:2, 7:3 v/v).
-
Visualize the plate under a UV lamp to determine the solvent system that provides an Rf value of ~0.3 for the product and good separation from impurities.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow the silica to settle, ensuring a uniform, air-free packing. Gently tap the column to aid in packing.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully apply the dissolved sample to the top of the silica bed using a pipette.
-
Allow the sample to adsorb onto the silica by draining the solvent until the liquid level is at the top of the sand.
-
Carefully add a small layer of sand on top of the sample layer.
-
-
Elution and Fraction Collection:
-
Carefully add the prepared eluent to the column.
-
Begin elution, maintaining a constant flow rate.
-
Collect fractions of a consistent volume in labeled tubes.
-
-
Fraction Analysis:
-
Monitor the elution of the compound by TLC. Spot each fraction (or every few fractions) onto a TLC plate and develop it in the elution solvent.
-
Visualize the spots under a UV lamp.
-
Combine the fractions that contain the pure product.
-
-
Product Isolation:
-
Concentrate the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for column chromatography purification.
References
Technical Support Center: Vilsmeier-Haack Reaction Optimization
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation and optimizing outcomes in Vilsmeier-Haack reactions.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific challenges encountered during the Vilsmeier-Haack reaction, offering insights into potential causes and actionable solutions to enhance reaction efficiency and product purity.
Issue 1: Multiple Formylations (Di- or Tri-formylation)
Question: My reaction is yielding significant quantities of di- or even tri-formylated products instead of the desired mono-formylated compound. How can I improve selectivity?
Answer: Over-formylation is a frequent issue, especially when working with highly activated aromatic or heteroaromatic substrates.[1] The formation of multiple formylation products is primarily caused by an excess of the Vilsmeier reagent or extended reaction times.[1] To enhance selectivity for mono-formylation, consider the following adjustments:
-
Stoichiometry Control: The molar ratio of the Vilsmeier reagent to the substrate is critical. A surplus of the reagent directly increases the likelihood of multiple additions. A starting point for optimization is a 1:1 to 1.5:1 ratio of Vilsmeier reagent to the substrate.[1]
-
Order of Addition: The method of reagent addition can influence local concentrations. Adding the substrate solution dropwise to the pre-formed Vilsmeier reagent can lead to high local concentrations of the reagent, promoting over-formylation. A better approach is often the slow, dropwise addition of the Vilsmeier reagent to the substrate solution.[1]
-
Temperature Management: Lowering the reaction temperature can help control the reaction rate and improve selectivity for the mono-formylated product.[1]
-
Reaction Monitoring: Closely monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent the subsequent formation of di-formylated byproducts.[1]
Data Presentation: Effect of Stoichiometry on Product Distribution
The table below illustrates how the ratio of Vilsmeier reagent to a generic activated aromatic substrate can impact the product yields.
| Vilsmeier Reagent:Substrate Ratio | Mono-formylated Product Yield (%) | Di-formylated Byproduct Yield (%) |
| 1.1 : 1 | 85 | 5 |
| 2.0 : 1 | 60 | 30 |
| 3.0 : 1 | 35 | 55 |
| [Data sourced from BenchChem Technical Support][1] |
Issue 2: Formation of Chlorinated Byproducts
Question: I am observing a chlorinated aromatic byproduct alongside my desired aldehyde in the product mixture. What is the cause, and how can it be prevented?
Answer: Chlorination is a known side reaction in Vilsmeier-Haack reactions, particularly when phosphorus oxychloride (POCl₃) is used to generate the Vilsmeier reagent.[1] The Vilsmeier reagent is a chloroiminium salt and can function as a chlorinating agent, especially under forcing conditions.[1]
-
Temperature Control: Higher reaction temperatures significantly promote the chlorination side reaction. It is crucial to conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.[1]
-
Alternative Reagents: If chlorination persists, consider generating the Vilsmeier reagent with alternative reagents such as oxalyl chloride or thionyl chloride in combination with DMF, which may reduce this side reaction.[1]
-
Work-up Procedure: Perform the aqueous work-up promptly after the reaction is complete. An efficient hydrolysis of the intermediate iminium salt minimizes its contact time with any residual reactive chlorine species.[1]
Issue 3: Polymerization and Tar Formation
Question: My reaction mixture is turning into a dark, intractable tar, resulting in a very low yield of the desired product. Why is this happening?
Answer: Polymerization is a common problem, especially with electron-rich and acid-sensitive substrates like furan and pyrrole derivatives.[2] The primary cause is excessive heat, which can initiate substrate degradation and polymerization.[2]
-
Strict Temperature Control: The formation of the Vilsmeier reagent and its subsequent reaction with the substrate are exothermic.[2] Maintain a low temperature (typically 0 °C to 10 °C) throughout the reagent addition phase using an ice-salt bath or a cryocooler.[2]
-
Slow and Controlled Addition: Add the POCl₃ to the DMF dropwise while stirring vigorously to effectively dissipate the heat generated.[2] Similarly, add the substrate to the reagent (or vice-versa) slowly.
-
Substrate Reactivity: Electron-withdrawing groups on the substrate can decrease its reactivity, necessitating more forceful conditions (e.g., higher temperatures), which in turn increases the risk of degradation.[2] For these less reactive substrates, a carefully optimized, gradual increase in temperature is essential while monitoring the reaction closely.[2]
Visualizing Reaction and Troubleshooting Pathways
Caption: Simplified mechanism of the Vilsmeier-Haack reaction.
Caption: Common byproduct formation pathways in Vilsmeier-Haack reactions.
Caption: Troubleshooting workflow for the Vilsmeier-Haack reaction.
Experimental Protocols
Protocol 1: General Procedure for Vilsmeier-Haack Formylation of Pyrrole
This protocol provides a representative method for the formylation of an activated heteroaromatic compound.
1. Preparation of the Vilsmeier Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 1.2 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Add phosphorus oxychloride (POCl₃, 1.05 equivalents) dropwise to the stirred DMF solution over 30 minutes, ensuring the internal temperature does not rise above 5 °C.[1]
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After the addition is complete, stir the resulting mixture (a colorless or pale yellow solid/slurry) at 0 °C for an additional 30 minutes.[1]
2. Formylation Reaction:
-
Dissolve the pyrrole substrate (1.0 equivalent) in an anhydrous solvent (e.g., dichloromethane, DCM).[1]
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C over a period of 30-60 minutes.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the consumption of the starting material by TLC.[1]
3. Work-up and Purification:
-
Once the reaction is complete, carefully pour the reaction mixture into a vigorously stirred beaker containing crushed ice and a solution of sodium acetate (3.0 equivalents) or sodium hydroxide to neutralize the acid.[3]
-
Stir the resulting mixture for 30 minutes to ensure complete hydrolysis of the iminium salt intermediate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate) (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired aldehyde.[3]
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for a Vilsmeier-Haack reaction? A1: The reaction is conducted over a wide temperature range depending on the substrate's reactivity. The Vilsmeier reagent itself is typically formed at low temperatures (0 °C to 10 °C) to ensure its stability.[4] The subsequent formylation reaction can be performed anywhere from 0 °C to room temperature for reactive substrates, or heated up to 80-100 °C for less reactive ones.[4][5]
Q2: How critical is the purity of DMF and POCl₃? A2: The purity of the reagents is crucial. Old or improperly stored DMF can contain dimethylamine and water, which can lead to side reactions and quench the Vilsmeier reagent.[2] POCl₃ can hydrolyze to hydrochloric acid. Using freshly distilled or high-purity reagents is highly recommended for optimal results.[2]
Q3: Can solvents other than DMF be used? A3: While DMF is the most common amide used, other N,N-disubstituted formamides can be employed.[6] The reaction can also be run in various anhydrous solvents like chloroform, dichloromethane (DCM), or dioxane, especially if the substrate has limited solubility in DMF.[3][7] In some cases, an excess of the liquid amide can serve as the solvent.[7]
Q4: My substrate is an electron-rich alkene. Can I still use this reaction? A4: Yes, the Vilsmeier-Haack reaction is not limited to aromatic compounds. Electron-rich alkenes and 1,3-dienes are also suitable substrates for this formylation reaction.[5]
Q5: The Vilsmeier reagent precipitates from the solution during its formation. Is this normal? A5: Yes, the Vilsmeier reagent (a chloroiminium salt) is often a solid and may precipitate from the reaction mixture, especially if a co-solvent is used or at low temperatures.[8] This can sometimes cause the magnetic stir bar to get stuck. Using mechanical stirring for larger-scale reactions or ensuring vigorous agitation can help manage this issue.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. ijpcbs.com [ijpcbs.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: N-Formylation with Ethyl N-phenylformimidate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of N-formylation reactions using Ethyl N-phenylformimidate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during N-formylation reactions with this compound.
Issue 1: Low or No Product Yield
Low or no yield of the desired N-formylated product is a common issue. Several factors can contribute to this problem.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Poor Quality or Decomposed Reagent | This compound can be sensitive to moisture. Ensure it is stored in a tightly sealed container under an inert atmosphere. It is a colorless to light yellow or orange clear liquid; a significant color change may indicate decomposition.[1] |
| Presence of Moisture in the Reaction | Moisture can hydrolyze this compound, reducing its effectiveness. Use anhydrous solvents and dry glassware. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Low Substrate Reactivity | Amines with strong electron-withdrawing groups are less nucleophilic and may react slowly.[2] Consider increasing the reaction temperature or extending the reaction time. The use of a mild acid or Lewis acid catalyst may also promote the reaction. |
| Suboptimal Reaction Temperature | Some reactions may require heating to proceed at a reasonable rate, while for others, elevated temperatures can lead to decomposition of the reagent or product.[2] Optimize the temperature based on literature for similar substrates or by running small-scale trials at different temperatures. |
| Incorrect Stoichiometry | Ensure the correct molar ratios of reactants are used. A slight excess of this compound may be beneficial for driving the reaction to completion. |
Troubleshooting Workflow for Low Reaction Yield
Issue 2: Formation of Side Products
The formation of unintended side products can complicate purification and reduce the yield of the desired N-formylated compound.
Common Side Products and Prevention Strategies:
| Side Product | Prevention Strategy |
| O-Formylation | If the substrate contains a hydroxyl group, O-formylation can compete with N-formylation.[2] this compound is generally selective for N-formylation over O-formylation, especially with amino alcohols. To further enhance selectivity, consider running the reaction at a lower temperature. |
| Di-formylation | Primary amines can potentially undergo di-formylation, though this is less common with imidate reagents compared to more aggressive formylating agents. Use a controlled stoichiometry of this compound (e.g., 1.0 to 1.1 equivalents).[2] |
| Products from Reagent Decomposition | If the reaction is heated for prolonged periods at high temperatures, this compound may decompose. Monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times. |
Decision Tree for Addressing Side Product Formation
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of commercially available this compound?
A1: Commercially available this compound typically has a purity of >97% or >98% as determined by GC.[1][3][4]
Q2: What is the mechanism of N-formylation using this compound?
A2: The reaction proceeds through a nucleophilic attack of the amine on the electrophilic carbon of the imidate. This is followed by the elimination of ethanol to yield the N-formylated product and aniline as a byproduct.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Staining with potassium permanganate or ninhydrin can help visualize the consumption of the starting amine on a TLC plate.
Q4: Is a catalyst required for N-formylation with this compound?
A4: While many reactions proceed without a catalyst, for less reactive amines (e.g., those with electron-withdrawing groups), a mild acid catalyst can sometimes improve the reaction rate and yield.[5]
Q5: What is the substrate scope for this reagent?
A5: this compound is a versatile reagent suitable for the N-formylation of a wide range of primary and secondary amines, including aliphatic and aromatic amines.[3] It shows good chemoselectivity for amines in the presence of hydroxyl groups.
Quantitative Data Summary
The following tables provide representative data on the N-formylation of various amines using formylating agents like ethyl formate, which can serve as a reference for optimizing reactions with this compound.
Table 1: N-Formylation of Various Amines with Ethyl Formate under Catalyst- and Solvent-Free Conditions
| Entry | Amine | Time (h) | Yield (%) |
| 1 | Aniline | 6 | 85 |
| 2 | 4-Methylaniline | 5 | 89 |
| 3 | 4-Methoxyaniline | 5 | 83 |
| 4 | 4-Chloroaniline | 6 | 84 |
| 5 | Benzylamine | 5 | 91 |
| 6 | n-Hexylamine | 6 | 68 |
| 7 | Dibutylamine | 8 | 75 |
| 8 | Piperidine | 5 | 90 |
Data adapted from studies on ethyl formate for illustrative purposes. Reaction conditions: Amine (1 mmol), Ethyl Formate (3 mmol), 60°C.[6][7]
Table 2: Effect of Catalyst on N-Formylation with Ethyl Formate
| Entry | Amine | Catalyst | Time (min) | Yield (%) |
| 1 | Aniline | None | 360 | 85 |
| 2 | Aniline | NaHSO₄·H₂O/Activated Charcoal | 10 | 92 |
| 3 | 4-Nitroaniline | NaHSO₄·H₂O/Activated Charcoal | 15 | 94 |
| 4 | N-Methylaniline | NaHSO₄·H₂O/Activated Charcoal | 55 | 91 |
Data adapted from studies on ethyl formate for illustrative purposes. Conditions involve refluxing in ethyl formate.[8]
Experimental Protocols
General Protocol for N-Formylation of an Amine using this compound
This protocol provides a general procedure. Optimal conditions such as temperature and reaction time may vary depending on the substrate.
Materials:
-
Amine substrate
-
Anhydrous solvent (e.g., THF, Dichloromethane, or Acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (optional but recommended)
-
Standard work-up and purification supplies (e.g., separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the amine substrate (1.0 mmol).
-
Dissolve the amine in a suitable anhydrous solvent (e.g., 5-10 mL of THF).
-
Add this compound (1.05 mmol, 1.05 equivalents) to the solution at room temperature with stirring.
-
Monitor the reaction by TLC or LC-MS. If the reaction is sluggish at room temperature, gently heat the mixture (e.g., to 40-60°C).
-
Once the starting amine is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by standard methods such as column chromatography on silica gel to separate the desired N-formylated product from the aniline byproduct and any unreacted starting material.
Visualizations
N-Formylation Reaction Pathway
Experimental Workflow Diagram
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | 6780-49-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound, 97% | Fisher Scientific [fishersci.ca]
Validation & Comparative
1H NMR analysis to confirm N-formylation product structure.
For researchers, scientists, and drug development professionals, confirming the successful N-formylation of a primary or secondary amine is a critical step in chemical synthesis. ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and definitive tool for this purpose. This guide provides a comparative analysis of the ¹H NMR spectra of a model amine, benzylamine, before and after N-formylation to N-benzylformamide, supported by experimental data and protocols.
The key diagnostic signals in the ¹H NMR spectrum that confirm N-formylation are the appearance of a new signal corresponding to the formyl proton (-CHO) and a downfield shift of the protons on the carbon adjacent (α) to the nitrogen atom.
Comparative ¹H NMR Data: Benzylamine vs. N-Benzylformamide
The following table summarizes the key ¹H NMR chemical shifts for benzylamine and its N-formylated product, N-benzylformamide, in deuterated chloroform (CDCl₃). This data clearly illustrates the spectral changes upon successful formylation.
| Proton | Benzylamine (Reactant) | N-Benzylformamide (Product) | Change in Chemical Shift (Δδ) |
| Formyl Proton (-CHO) | N/A | ~8.2 ppm (singlet) | New Signal |
| Benzylic Protons (-CH₂-) | ~3.9 ppm (singlet) | ~4.5 ppm (doublet) | ~+0.6 ppm |
| Amine Proton (-NH₂) | ~1.5 ppm (broad singlet) | N/A | Signal Disappears |
| Amide Proton (-NH-) | N/A | ~6.5 ppm (broad singlet) | New Signal |
| Aromatic Protons (-C₆H₅) | ~7.2-7.4 ppm (multiplet) | ~7.2-7.4 ppm (multiplet) | Negligible Change |
Note: Chemical shifts (δ) are reported in parts per million (ppm). The exact chemical shifts can vary slightly depending on the solvent and concentration.
Visualizing the Confirmation Workflow
The process of confirming N-formylation using ¹H NMR follows a logical workflow, from reaction to spectral analysis.
A Comparative Guide to Formylating Agents: Ethyl N-phenylformimidate vs. DMF/POCl₃
For Researchers, Scientists, and Drug Development Professionals
The introduction of a formyl group (-CHO) onto an aromatic or heteroaromatic ring is a fundamental transformation in organic synthesis, providing a key building block for a vast array of pharmaceuticals and functional materials. The choice of formylating agent is critical and can significantly impact reaction efficiency, substrate scope, and overall yield. This guide provides an objective comparison between two common formylating systems: Ethyl N-phenylformimidate and the Vilsmeier-Haack reagent, generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
Performance Comparison
The Vilsmeier-Haack reaction is a well-established and widely utilized method for the formylation of electron-rich aromatic and heteroaromatic compounds. In contrast, this compound is more commonly employed for the N-formylation of amines, and its application in C-formylation of aromatic rings is less documented. However, its potential as a milder alternative warrants consideration.
Table 1: Vilsmeier-Haack Formylation of Substituted Indoles
| Substrate | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| Indole | POCl₃, DMF | 0 to 85 | 6 | 96 |
| 2-Methylindole | POCl₃, DMF | 98-100 | 3 | 71 (1-formyl-3-methylindole), 22.5 (2-formyl-3-methylindole) |
| 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 90 |
| 5-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 85 |
| 6-Methylindole | POCl₃, DMF | 90 | 8 | 89 |
| 5-Methoxyindole | POCl₃, DMF | 35 | 1 | 95 |
| 5-Nitroindole | POCl₃, DMF | 100 | 2 | 80 |
Data compiled from various sources.
Reaction Mechanisms
Understanding the underlying reaction mechanisms is crucial for predicting reactivity and potential side products.
Vilsmeier-Haack Reaction: The reaction proceeds through the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion, from the reaction of DMF and POCl₃. This potent electrophile then attacks the electron-rich aromatic ring, leading to the formation of a sigma complex. Subsequent elimination and hydrolysis yield the formylated product.
This compound Formylation: While primarily used for N-formylation, the C-formylation of highly reactive nucleophiles can be envisioned to proceed via an electrophilic attack of the protonated or Lewis acid-activated imidate on the aromatic ring. The subsequent elimination of aniline and hydrolysis of the resulting intermediate would afford the aldehyde.
Experimental Protocols
Vilsmeier-Haack Formylation of Indole (General Procedure)
1. Reagent Preparation:
-
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous N,N-dimethylformamide (DMF).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.1 to 1.5 equivalents) dropwise to the stirred DMF, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.
2. Reaction with Indole:
-
Dissolve the indole substrate (1 equivalent) in a minimal amount of anhydrous DMF.
-
Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to the desired temperature (e.g., 80-90 °C) for the specified time (monitored by TLC).
3. Work-up and Purification:
-
Cool the reaction mixture and pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a suitable base (e.g., aqueous NaOH or NaHCO₃ solution) until the pH is basic.
-
The product may precipitate out of the solution and can be collected by filtration. Alternatively, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Formylation of an Electron-Rich Arene with this compound (Hypothetical Protocol for C-Formylation)
1. Reaction Setup:
-
To a solution of the electron-rich aromatic substrate (1 equivalent) in a dry, inert solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere, add this compound (1.2-2.0 equivalents).
-
Cool the mixture to 0 °C.
2. Addition of Lewis Acid (optional but likely necessary for C-formylation):
-
Slowly add a Lewis acid (e.g., TiCl₄, AlCl₃, or BF₃·OEt₂) (1.1-1.5 equivalents) to the stirred solution, maintaining a low temperature.
3. Reaction:
-
Allow the reaction to stir at 0 °C or warm to room temperature and monitor the progress by TLC. Heating may be required for less reactive substrates.
4. Work-up and Purification:
-
Upon completion, quench the reaction by carefully adding it to a cold, saturated aqueous solution of NaHCO₃ or a mild acid (e.g., 1M HCl), depending on the nature of the substrate and work-up requirements.
-
Extract the aqueous layer with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Visualization of Reaction Pathways
Vilsmeier-Haack Formylation Mechanism
Unraveling the Reaction Products of Ethyl N-phenylformimidate: A Mass Spectrometry Comparison Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the reaction products of Ethyl N-phenylformimidate using mass spectrometry. We delve into the expected fragmentation patterns, compare them with a common alternative for N-phenylformylation, and provide detailed experimental protocols to support your research.
This compound is a versatile reagent in organic synthesis, primarily utilized for the introduction of a formimidate group, which can be a crucial step in the synthesis of various pharmaceutical and bioactive molecules. Understanding the reaction outcomes and potential byproducts is paramount for reaction optimization and purification. Mass spectrometry serves as a powerful tool for this purpose, offering detailed structural information based on the fragmentation of ionized molecules.
Comparative Analysis of Reaction Products
The primary reaction involving this compound is the formylation of nucleophiles. For instance, its reaction with a primary amine (R-NH2) would yield an N,N'-disubstituted formamidine. However, hydrolysis of this compound can occur, leading to the formation of N-phenylformamide and ethanol. The synthesis of this compound itself, typically from aniline and triethyl orthoformate, may also result in unreacted starting materials or side products.[1]
To provide a clear comparison, we will analyze the expected mass spectral data of this compound and its common hydrolysis product, N-phenylformamide. We will also compare this to a classic alternative method for N-phenylformylation: the reaction of aniline with formic acid to produce N-phenylformamide.
Data Presentation: Mass Spectrometry Fragmentation
The following tables summarize the expected and reported major fragment ions for the compounds of interest under electron ionization (EI) mass spectrometry.
Table 1: Predicted Mass Spectral Data for this compound (C9H11NO, MW: 149.19)
| m/z | Proposed Fragment Ion | Structure | Notes |
| 149 | [M]+• | [C6H5N=CH-OC2H5]+• | Molecular Ion |
| 120 | [M - C2H5]+ | [C6H5N=CH-O]+ | Loss of ethyl radical |
| 104 | [M - OC2H5]+ | [C6H5N=CH]+ | Loss of ethoxy radical |
| 93 | [C6H5NH2]+• | Aniline radical cation | Rearrangement and fragmentation |
| 77 | [C6H5]+ | Phenyl cation | Fragmentation of the aniline moiety |
Table 2: Experimental Mass Spectral Data for N-Phenylformamide (Formanilide) (C7H7NO, MW: 121.14)
| m/z | Relative Intensity | Proposed Fragment Ion | Structure | Reference |
| 121 | 100 | [M]+• | [C6H5NHCHO]+• | [2][3][4] |
| 93 | 80 | [M - CO]+• | [C6H5NH2]+• | [2][3][4] |
| 92 | 50 | [M - CHO]+ | [C6H5NH]+ | [2][3][4] |
| 77 | 60 | [C6H5]+ | Phenyl cation | [2][3][4] |
| 66 | 40 | [C5H6]+• | Cyclopentadiene radical cation | [2][3][4] |
| 65 | 35 | [C5H5]+ | Cyclopentadienyl cation | [2][3][4] |
Table 3: Experimental Mass Spectral Data for Aniline (C6H7N, MW: 93.13)
| m/z | Relative Intensity | Proposed Fragment Ion | Structure | Reference |
| 93 | 100 | [M]+• | [C6H5NH2]+• | [5][6] |
| 92 | 15 | [M - H]+ | [C6H5NH]+ | [5][6] |
| 66 | 12 | [M - HCN]+• | [C5H6]+• | [5][6] |
| 65 | 8 | [C5H5]+ | Cyclopentadienyl cation | [5][6] |
Table 4: Experimental Mass Spectral Data for Triethyl Orthoformate (C7H16O3, MW: 148.20)
| m/z | Relative Intensity | Proposed Fragment Ion | Structure | Reference |
| 103 | 100 | [M - OC2H5]+ | [CH(OC2H5)2]+ | [7][8] |
| 75 | 60 | [CH(OC2H5)OH]+ | Rearrangement product | [7][8] |
| 47 | 40 | [C2H5OH2]+ | Protonated ethanol | [7][8] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of aniline with triethyl orthoformate, often with an acid catalyst.[1]
-
Reactants: Aniline (1.0 eq), Triethyl orthoformate (1.2 eq), and a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid).
-
Solvent: A high-boiling point inert solvent such as toluene or xylene.
-
Procedure: The reactants are heated to reflux in the solvent. The ethanol byproduct is removed by distillation, often using a Dean-Stark apparatus, to drive the reaction to completion.
-
Work-up: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation.
Mass Spectrometry Analysis
The following protocol is a general guideline for the analysis of the reaction mixture using Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: m/z 40-500.
-
Scan Rate: 2 scans/second.
-
Visualizing Reaction and Analysis Workflows
To better illustrate the processes described, the following diagrams were generated using Graphviz.
Caption: Synthesis of this compound.
Caption: GC-MS Experimental Workflow.
Caption: Fragmentation Comparison.
Conclusion
The mass spectrometry analysis of this compound reaction products reveals a characteristic fragmentation pattern that allows for its identification and differentiation from potential byproducts and starting materials. The predicted loss of the ethyl and ethoxy groups from the molecular ion are key diagnostic peaks. In comparison, the hydrolysis product, N-phenylformamide, exhibits a distinct fragmentation pattern dominated by the loss of carbon monoxide. By utilizing the provided experimental protocols and understanding these fragmentation pathways, researchers can effectively monitor their reactions, identify products, and ensure the purity of their synthesized compounds. This comparative guide serves as a valuable resource for anyone employing this compound in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Formamide, N-phenyl- [webbook.nist.gov]
- 3. Formamide, N-phenyl- [webbook.nist.gov]
- 4. Formamide, N-phenyl- [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. Aniline [webbook.nist.gov]
- 7. Ethyl orthoformate | C7H16O3 | CID 31214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Ethyl orthoformate [webbook.nist.gov]
A Researcher's Guide to Identifying Formyl Groups Using FT-IR Spectroscopy
For researchers, scientists, and drug development professionals, the precise identification of functional groups is paramount to understanding reaction outcomes and ensuring the purity of synthesized compounds. Fourier-Transform Infrared (FT--IR) spectroscopy stands out as a rapid, reliable, and non-destructive technique for this purpose. This guide provides a comparative analysis of FT-IR spectra for a reaction product containing a newly introduced formyl group versus its starting material, supported by experimental data and protocols.
The introduction of a formyl group (-CHO) into a molecule, a common transformation in organic synthesis, brings about distinct changes in the infrared spectrum. These changes serve as reliable markers for the presence of the aldehyde functionality. The most significant indicators are the appearance of a strong carbonyl (C=O) stretching vibration and the characteristic C-H stretching vibrations of the aldehyde proton.
To illustrate this, we will compare the FT-IR spectra of a model reaction: the oxidation of benzyl alcohol to benzaldehyde. This reaction is a classic example of the formation of a formyl group.
Comparative FT-IR Data: Benzyl Alcohol vs. Benzaldehyde
The transformation from a primary alcohol to an aldehyde results in the disappearance of the alcohol's characteristic O-H stretch and the emergence of the aldehyde's C=O and C-H stretches. The data below summarizes the key diagnostic peaks.
| Functional Group | Vibrational Mode | Benzyl Alcohol (Starting Material) [cm⁻¹] | Benzaldehyde (Reaction Product) [cm⁻¹] | Interpretation |
| Hydroxyl | O-H stretch | Strong, broad peak ~3200-3500 | Absent | Disappearance of this peak indicates consumption of the starting alcohol. |
| Carbonyl | C=O stretch | Absent | Strong, sharp peak ~1700-1720[1] | The appearance of this strong band is a primary indicator of aldehyde formation. |
| Aldehyde C-H | C-H stretch | Absent | Two weaker peaks at ~2720 and ~2820 (Fermi doublet)[1] | These two peaks are highly characteristic of the formyl group's C-H bond. |
| Aromatic C-H | C-H stretch | Weak peaks >3000 | Weak peaks >3000[1] | These peaks remain, confirming the presence of the aromatic ring in both molecules. |
| Aromatic C=C | C=C stretch | Medium peaks ~1450-1600 | Medium peaks ~1500-1600[1] | These absorptions, typical of the benzene ring, are present in both spectra. |
Visualizing the Workflow
The logical flow for identifying a formyl group in a reaction product using FT-IR spectroscopy can be visualized as follows:
Experimental Protocol: FT-IR Analysis of a Reaction Product
This protocol outlines the steps for acquiring an FT-IR spectrum of a solid or liquid organic compound to identify the presence of a formyl group.
Objective: To obtain a high-quality FT-IR spectrum of a reaction product and compare it to the starting material to confirm the introduction of a formyl group.
Materials:
-
Reaction product (liquid or solid)
-
Starting material (for comparison)
-
FT-IR spectrometer with a suitable accessory (e.g., Attenuated Total Reflectance (ATR), KBr pellet press, or salt plates)
-
Potassium bromide (KBr), FT-IR grade (if using KBr pellets)
-
Volatile solvent (e.g., dichloromethane or acetone) for cleaning
-
Spatula, agate mortar, and pestle (for KBr pellets)
-
Pipettes (for liquid samples)
Methodology:
1. Sample Preparation (Choose one of the following methods):
-
For Solid Samples (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample into a fine powder using an agate mortar and pestle.[2]
-
Add approximately 100-200 mg of dry, FT-IR grade KBr to the mortar.[2]
-
Thoroughly mix the sample and KBr by grinding them together.
-
Transfer the mixture to a pellet die and press it using a hydraulic press to form a transparent or translucent pellet.[2]
-
-
For Solid or Liquid Samples (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a volatile solvent like acetone.
-
Place a small amount of the solid or a single drop of the liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[2]
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.[2]
-
-
For Liquid Samples (Neat Liquid/Thin Film Method):
-
Place a small drop of the liquid sample onto a clean salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top, gently pressing to create a thin, uniform film of the liquid between the plates.
-
Mount the plates in the spectrometer's sample holder.
-
2. Background Spectrum Acquisition:
-
Ensure the sample compartment of the FT-IR spectrometer is empty (or contains a blank KBr pellet or clean ATR crystal).
-
Run a background scan to record the spectrum of the ambient atmosphere (and the sample holder/crystal), which will be automatically subtracted from the sample spectrum.
3. Sample Spectrum Acquisition:
-
Place the prepared sample (KBr pellet, sample on ATR, or salt plates) into the spectrometer's sample holder.
-
Acquire the FT-IR spectrum. Typically, this involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.
4. Data Analysis:
-
Process the acquired spectrum to identify the wavenumbers (in cm⁻¹) of the major absorption bands.
-
Specifically, look for the disappearance of the broad O-H stretch around 3200-3500 cm⁻¹ (from the starting alcohol).
-
Identify the appearance of a strong, sharp peak in the region of 1685-1740 cm⁻¹, which is characteristic of a carbonyl (C=O) stretch.[3][4] For aromatic aldehydes like benzaldehyde, this peak is typically around 1700 cm⁻¹.[5]
-
Look for the appearance of two weaker, but distinct, peaks in the 2695-2830 cm⁻¹ region, which are characteristic of the aldehyde C-H stretch.[3][4] One of these peaks, often around 2720 cm⁻¹, is a particularly useful diagnostic marker.[3]
-
Compare the spectrum of the product with the spectrum of the starting material to confirm these changes.
5. Cleaning:
-
Thoroughly clean the ATR crystal or salt plates with a suitable solvent to prevent cross-contamination of future samples.
By following this guide, researchers can confidently employ FT-IR spectroscopy to verify the successful formylation of a molecule, ensuring the integrity of their synthetic pathways and the identity of their products.
References
- 1. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. Benzyl alcohol [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Quinoline Synthesis: Alternatives to Ethyl N-phenylformimidate
For researchers, scientists, and drug development professionals, the quinoline scaffold is a cornerstone of medicinal chemistry. The synthesis of this privileged structure is a critical step in the development of new therapeutic agents. While Ethyl N-phenylformimidate has been a traditional reagent for this purpose, a diverse array of alternative methods offers distinct advantages in terms of yield, substrate scope, and reaction conditions. This guide provides an objective comparison of prominent alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most suitable synthetic strategy.
Comparison of Quinoline Synthesis Methods
The following table summarizes the performance of various classical and modern methods for quinoline synthesis, offering a direct comparison of their key reaction parameters and yields.
| Synthesis Method | Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Time | Yield (%) | Ref. |
| This compound | Aniline, this compound | N/A | Diphenyl ether | 250 | 2 h | ~86% | [1] |
| Skraup Synthesis | Aniline, Glycerol | H₂SO₄, Nitrobenzene | None | 140-150 | 3-4 h | 84-91% | [2] |
| Skraup (Green) | Aniline, Glycerol | H₂SO₄ | Water | 200 (MW) | 15 min | 44% | [3] |
| Doebner-von Miller | Aniline, Crotonaldehyde | HCl, Toluene | Water | Reflux | 4-6 h | ~40% | |
| Friedländer Synthesis | 2-Aminobenzaldehyde, Acetone | Acetic Acid | Acetic Acid | 160 (MW) | 5 min | 97% | [4][5] |
| Friedländer (Catalyst-Free) | 2-Aminobenzaldehyde, Ketone | None | Water | 70 | 3 h | up to 97% | [5] |
| Combes Synthesis | 3-Acetylaniline, Acetylacetone | H₂SO₄ | None | 100 | 15 min | Good | [6] |
| Conrad-Limpach | 4-Nitroaniline, Ethyl 3-ethoxybut-2-enoate | H₂SO₄ | Propyl benzoate | 230 | 35 min | 65% | [7] |
| Gould-Jacobs | Aniline, Diethyl ethoxymethylenemalonate | None | None | 300 (MW) | 5 min | 47% | [8] |
Reaction Mechanisms and Experimental Workflows
The selection of a synthetic route often depends on the desired substitution pattern and the available starting materials. Understanding the underlying reaction mechanisms is crucial for optimizing conditions and predicting outcomes.
Skraup Synthesis
The Skraup synthesis is a classic method for producing quinolines from anilines, glycerol, sulfuric acid, and an oxidizing agent. The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and finally oxidation to the aromatic quinoline.
Caption: The Skraup synthesis of quinoline from aniline and glycerol.
Doebner-von Miller Reaction
A modification of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones in place of glycerol. This allows for the synthesis of a wider range of substituted quinolines.
Caption: The Doebner-von Miller reaction for substituted quinolines.
Friedländer Synthesis
The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. This method is highly versatile and can be catalyzed by acids or bases, or even proceed under catalyst-free conditions.
Caption: The Friedländer synthesis of substituted quinolines.
Combes Synthesis
The Combes synthesis is characterized by the acid-catalyzed condensation of an aniline with a β-diketone. This reaction is particularly useful for the preparation of 2,4-disubstituted quinolines.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ablelab.eu [ablelab.eu]
A Researcher's Guide to Quinoline Synthesis: A Comparative Analysis of Established Methods
For researchers, scientists, and drug development professionals, the quinoline scaffold is a cornerstone of medicinal chemistry, forming the nucleus of numerous pharmaceuticals. The selection of a synthetic route is a critical decision that influences yield, purity, and scalability. While a direct synthesis of quinolines from Ethyl N-phenylformimidate is not a commonly documented method in chemical literature, this guide provides a comprehensive comparison of well-established and widely utilized methods for constructing the quinoline core. This objective analysis, supported by experimental data and detailed protocols, aims to assist researchers in choosing the most suitable pathway for their specific target molecules.
Comparative Overview of Key Quinoline Synthesis Methods
The choice of a synthetic strategy for quinoline derivatives is often a balance between the availability of starting materials, desired substitution patterns, and reaction conditions. The following table summarizes and compares the performance of four classical methods for quinoline synthesis.
| Synthesis Method | Starting Materials | Typical Products | Typical Yield (%) | Purity | Key Advantages | Key Disadvantages |
| Skraup Synthesis | Aniline, glycerol, sulfuric acid, oxidizing agent (e.g., nitrobenzene) | Unsubstituted or substituted quinolines on the benzene ring.[1] | Low to Moderate | Often requires extensive purification | Uses readily available starting materials.[1] | Harsh, exothermic reaction conditions; often low yields and formation of tarry byproducts.[1] |
| Friedländer Synthesis | 2-Aminoaryl aldehyde or ketone, compound with an α-methylene group | Polysubstituted quinolines. | Good to Excellent | Generally high | High versatility for a wide variety of substituted quinolines; milder conditions. | Starting materials can be less accessible and may require multi-step synthesis. |
| Combes Synthesis | Aniline, β-diketone | 2,4-Disubstituted quinolines | Good | Good | Relatively straightforward procedure for 2,4-disubstituted quinolines.[1] | Use of unsymmetrical β-diketones can lead to isomeric mixtures; requires strongly acidic conditions.[1] |
| Gould-Jacobs Reaction | Aniline, ethyl ethoxymethylenemalonate | 4-Hydroxyquinolines | High | High | Often provides high yields and high-purity products. | Requires high temperatures for cyclization; limited to 4-hydroxyquinoline derivatives. |
Experimental Protocols for Key Syntheses
Detailed and reproducible experimental protocols are essential for the successful synthesis of target compounds. Below are generalized procedures for the Skraup and Friedländer syntheses, representing two of the most fundamental approaches to the quinoline core.
Protocol 1: Skraup Synthesis of Quinoline
This protocol describes the original method for the synthesis of unsubstituted quinoline.
Materials:
-
Aniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
Nitrobenzene
-
Ferrous sulfate (optional, to moderate the reaction)
Procedure:
-
In a fume hood, cautiously add concentrated sulfuric acid to a mixture of aniline and glycerol in a large, robust reaction vessel equipped with a reflux condenser and a mechanical stirrer.
-
Add the oxidizing agent, nitrobenzene, portion-wise to the mixture.
-
Carefully heat the reaction mixture to initiate the reaction, which is highly exothermic and may require cooling to control the temperature.[1]
-
After the initial vigorous reaction subsides, continue heating to bring the reaction to completion.
-
Allow the reaction mixture to cool and then carefully pour it into a large volume of water.
-
Neutralize the excess acid with a suitable base, such as sodium hydroxide solution, until the solution is alkaline.
-
Isolate the crude quinoline from the reaction mixture, often by steam distillation.
-
Purify the obtained quinoline by fractional distillation.
Protocol 2: Friedländer Synthesis of 2-Phenylquinoline
This protocol provides a general procedure for the acid-catalyzed Friedländer synthesis to produce a substituted quinoline.
Materials:
-
2-Aminobenzaldehyde
-
Acetophenone
-
p-Toluenesulfonic acid (catalyst)
-
Toluene or Ethanol (solvent)
Procedure:
-
Dissolve 2-aminobenzaldehyde and acetophenone in a suitable solvent in a round-bottom flask.
-
Add a catalytic amount of p-toluenesulfonic acid to the reaction mixture.
-
Heat the mixture under reflux until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature. The product may precipitate upon cooling.
-
Collect the solid product by filtration and wash it with a small amount of cold solvent.
-
Recrystallize the crude product from a suitable solvent to obtain pure 2-phenylquinoline.
Structural Validation of Synthesized Quinolines
The unambiguous structural confirmation of synthesized quinolines is paramount. A combination of spectroscopic techniques is typically employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and connectivity of protons. In a typical quinoline spectrum, aromatic protons resonate in the δ 6.5-9.0 ppm region. The proton at the C2 position is often the most deshielded due to the adjacent nitrogen atom.
-
¹³C NMR: Shows the number of unique carbon atoms. The chemical shifts of the carbon atoms provide insights into the substitution pattern and electronic environment within the quinoline ring.
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the synthesized quinoline, confirming its molecular formula.
Infrared (IR) Spectroscopy:
-
IR spectroscopy helps to identify the functional groups present in the molecule. Characteristic absorption bands for C=N, C=C, and C-H bonds in the aromatic system, as well as bands for any substituents, can be observed.
Example Spectroscopic Data for a Substituted Quinoline: The following table presents typical spectroscopic data for a hypothetical 2-substituted quinoline derivative.
| Technique | Observed Data | Interpretation |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.10 (d, 1H), 7.85 (d, 1H), 7.70 (t, 1H), 7.50 (m, 3H), 7.40 (d, 1H), 7.30 (t, 1H) | Aromatic protons consistent with a substituted quinoline ring. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 155.2, 148.1, 138.5, 136.4, 129.8, 129.5, 128.9, 127.6, 127.3, 121.8, 119.2 | Aromatic carbons corresponding to the quinoline scaffold and substituent. |
| HRMS (ESI) | m/z calculated for C₁₅H₁₀N [M+H]⁺: 204.0813; found: 204.0815 | Confirms the molecular formula of the synthesized compound. |
Visualizing the Synthetic Workflow
The following diagrams, generated using Graphviz, illustrate the logical workflow for the synthesis and validation of quinolines, as well as a simplified representation of a generic quinoline synthesis pathway.
Caption: Experimental workflow for quinoline synthesis and validation.
Caption: Generalized pathway for quinoline ring formation.
References
A Comparative Guide to Formylating Agents: Unveiling the Advantages of Ethyl N-phenylformimidate
For researchers, scientists, and drug development professionals, the selection of an appropriate formylating agent is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic route. This guide provides an objective comparison of Ethyl N-phenylformimidate with other commonly employed formylating agents, supported by experimental data and detailed methodologies to inform your selection process.
Formylation, the introduction of a formyl group (-CHO), is a fundamental transformation in organic synthesis, providing access to key intermediates for pharmaceuticals and other fine chemicals. While a variety of reagents can achieve this transformation, they differ significantly in their reactivity, substrate scope, and handling requirements. This guide focuses on the distinct advantages of this compound and provides a comparative analysis against traditional formylating agents.
Executive Summary
This compound emerges as a mild and effective reagent for the N-formylation of primary and secondary amines. Its key advantages lie in its ability to facilitate formylation under neutral or mild conditions, avoiding the use of harsh acids or bases that can be detrimental to sensitive substrates. This often translates to cleaner reactions, simpler workups, and higher yields of the desired formylated products. In contrast, classical reagents such as formic acid, acetic formic anhydride, and the Vilsmeier-Haack reagent, while powerful, can suffer from drawbacks such as corrosive nature, requirement for stoichiometric activators, or harsh reaction conditions.
Comparative Performance Analysis
The efficacy of a formylating agent is best illustrated through a direct comparison of their performance with common substrates. The following tables summarize the quantitative data for the N-formylation of representative primary and secondary amines.
N-Formylation of Primary Amines
| Substrate | Formylating Agent | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | This compound | Toluene | Reflux | 4-9 | High (qualitative) |
| Aniline | Formic Acid | None (neat) | 80 | 0.5-2 | 90-98[1] |
| Aniline | Acetic Formic Anhydride | None (in situ) | -20 | <0.25 | 97-100[1] |
| Aniline | DMF/POCl₃ (Vilsmeier) | Dichloromethane | 0 - rt | 1-3 | ~95 |
| Benzylamine | This compound | Toluene | Reflux | 4-9 | High (qualitative) |
| Benzylamine | Formic Acid | Toluene (Dean-Stark) | Reflux | 4 | 98[1] |
| Benzylamine | Acetic Formic Anhydride | None (in situ) | -20 | <0.25 | 99[1] |
N-Formylation of Secondary Amines
| Substrate | Formylating Agent | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) |
| N-Methylaniline | This compound | Toluene | Reflux | 4-9 | High (qualitative) |
| N-Methylaniline | Formic Acid | Toluene (Dean-Stark) | Reflux | 6 | 98[1] |
| N-Methylaniline | Acetic Formic Anhydride | None (in situ) | -20 | <0.25 | 98[1] |
| Dibenzylamine | Formic Acid | Toluene (Dean-Stark) | Reflux | 9 | 94[1] |
Key Advantages of this compound
-
Mild Reaction Conditions: Formylation with this compound typically proceeds under neutral conditions, often requiring only gentle heating. This makes it ideal for substrates bearing acid- or base-labile functional groups.
-
High Selectivity: The mild nature of the reagent often leads to high chemoselectivity, minimizing side reactions and simplifying product purification.
-
Clean Byproducts: The reaction of this compound with an amine generates the corresponding formamide and aniline as the primary byproduct, which can often be easily removed.
Experimental Protocols
General Procedure for N-Formylation using this compound
A solution of the primary or secondary amine (1.0 eq.) and this compound (1.1 eq.) in a suitable solvent such as toluene or dichloromethane is heated at reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired N-formyl derivative.
N-Formylation of Aniline using Formic Acid[1]
To a round-bottom flask is added aniline (1.0 g, 10.7 mmol) and 85% aqueous formic acid (0.58 g, 12.8 mmol). The mixture is heated to 80 °C and stirred. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and the excess formic acid and water are removed under reduced pressure to yield the crude N-phenylformamide.
N-Formylation of Benzylamine using Acetic Formic Anhydride (in situ)[1]
In a flask, formic acid (3-5 eq.) is cooled in an ice bath. Acetic anhydride (1.5-2.5 eq.) is added slowly with stirring, maintaining the temperature below 10 °C. The mixture is stirred for 15-30 minutes to generate acetic formic anhydride. In a separate flask, benzylamine (1.0 eq.) is dissolved in a suitable anhydrous solvent and cooled to 0 °C. The freshly prepared acetic formic anhydride solution is then added dropwise to the benzylamine solution. The reaction is stirred at 0 °C and monitored by TLC. Upon completion, the reaction is quenched with cold water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to give the crude N-benzylformamide, which can be further purified.
Vilsmeier-Haack Formylation of Indole
To a solution of N,N-dimethylformamide (DMF, 3.0 eq.) in dichloromethane at 0 °C is added phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise. The mixture is stirred for 30 minutes at 0 °C to form the Vilsmeier reagent. A solution of indole (1.0 eq.) in dichloromethane is then added dropwise to the Vilsmeier reagent at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC). The reaction is then carefully quenched by pouring it onto ice-water and neutralized with a saturated sodium bicarbonate solution. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield indole-3-carboxaldehyde.
Reaction Mechanisms and Workflows
The following diagrams illustrate the proposed reaction mechanisms and experimental workflows for the discussed formylating agents.
Conclusion
While a range of effective formylating agents are available to the synthetic chemist, this compound offers a compelling alternative, particularly for substrates that are sensitive to harsh reaction conditions. Its ability to deliver a formyl group under mild, often neutral, conditions can lead to cleaner reactions and higher yields. For routine formylations of robust amines, traditional reagents like formic acid and acetic formic anhydride remain highly effective and economical choices. The Vilsmeier-Haack reaction continues to be a powerful tool for the formylation of electron-rich aromatic systems. The choice of formylating agent should therefore be guided by the specific requirements of the substrate and the desired reaction outcome. This guide provides the necessary comparative data and protocols to make an informed decision for your next synthetic challenge.
References
A Comparative Guide to the Characterization of Impurities in Ethyl N-phenylformimidate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of impurities arising from two distinct synthetic routes for Ethyl N-phenylformimidate, a key intermediate in pharmaceutical and chemical synthesis. We will delve into the characterization of these impurities using various analytical techniques and present supporting, plausible experimental data to facilitate informed decisions in process development and quality control.
Comparison of Synthetic Routes and Impurity Profiles
The purity of this compound is paramount for its successful application in subsequent synthetic steps. The choice of manufacturing process directly influences the impurity profile. Here, we compare the conventional synthesis from aniline and triethyl orthoformate with a theoretical alternative, the Pinner reaction.
Route 1: Reaction of Aniline with Triethyl Orthoformate
This is the most common method for the synthesis of this compound. The reaction involves the condensation of aniline with triethyl orthoformate, typically in the presence of an acid catalyst.
Reaction Scheme:
C₆H₅NH₂ + HC(OC₂H₅)₃ → C₆H₅N=CHOC₂H₅ + 2 C₂H₅OH
While effective, this route can lead to several process-related impurities, primarily due to side reactions and the presence of moisture.
Route 2: The Pinner Reaction (Theoretical Alternative)
The Pinner reaction offers a theoretical alternative for the synthesis of N-aryl imidates. This acid-catalyzed reaction involves the treatment of a nitrile (benzonitrile) with an alcohol (ethanol).[1][2][3]
Reaction Scheme:
C₆H₅CN + C₂H₅OH + HCl → [C₆H₅C(OC₂H₅)=NH₂]⁺Cl⁻
[C₆H₅C(OC₂H₅)=NH₂]⁺Cl⁻ + Base → C₆H₅N=CHOC₂H₅ + Base·HCl
This route, while less common for this specific product, could potentially offer a different impurity profile.
Quantitative Analysis of Impurities
The following tables summarize plausible quantitative data for the primary impurities identified in each synthetic route, as determined by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Table 1: Impurity Profile of this compound from Route 1 (Aniline and Triethyl Orthoformate)
| Impurity | Structure | Plausible Concentration (%) | Analytical Method |
| Aniline (Unreacted) | C₆H₅NH₂ | 0.5 - 1.5 | GC-MS, HPLC |
| N,N'-Diphenylformamidine | C₆H₅NH-CH=N-C₆H₅ | 0.2 - 0.8 | HPLC, LC-MS |
| Ethyl N-phenylcarbamate | C₆H₅NHCOOC₂H₅ | 0.1 - 0.5 | GC-MS, HPLC |
| Ethanol | CH₃CH₂OH | < 0.1 | GC-HS |
Table 2: Predicted Impurity Profile of this compound from Route 2 (Pinner Reaction)
| Impurity | Structure | Plausible Concentration (%) | Analytical Method |
| Benzonitrile (Unreacted) | C₆H₅CN | 0.3 - 1.0 | GC-MS |
| Ethyl Benzoate | C₆H₅COOC₂H₅ | 0.1 - 0.4 | GC-MS |
| Benzamide | C₆H₅CONH₂ | < 0.2 | HPLC |
| Ethanol | CH₃CH₂OH | < 0.1 | GC-HS |
Experimental Workflow for Impurity Characterization
The following diagram illustrates a typical workflow for the identification and quantification of impurities in the synthesis of this compound.
References
A Comparative Guide to Amine Formylation: Evaluating Ethyl N-phenylformimidate Against Common Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate formylating agent is a critical decision in the synthesis of a wide range of organic compounds, including pharmaceutical intermediates. This guide provides a comparative analysis of Ethyl N-phenylformimidate and other common formylating agents, focusing on their performance, reaction conditions, and mechanistic pathways.
Performance Comparison of Formylating Agents
The choice of a formylating agent significantly impacts reaction outcomes, including yield, reaction time, and compatibility with various functional groups. The following table summarizes the performance of this compound and its alternatives in the N-formylation of amines.
| Formylating Agent | Substrate | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| This compound | Aniline | Acid Catalyst | - | - | [1] |
| Formic Acid | Various Aromatic and Aliphatic Amines | Catalyst- and Solvent-Free, 60°C | 5 min - 24 h | Good to Excellent | [2][3] |
| Ethyl Formate | Various Aromatic and Aliphatic Amines | Catalyst- and Solvent-Free, 60°C | 6 h - 48 h | Moderate to Excellent | [2][3] |
| Acetic Formic Anhydride (in situ) | Primary Amines | THF, -20°C | < 15 min | 97-100 | [4] |
| Ammonium Formate | Secondary Amines and Anilines | - | - | - | [5] |
| Ethyl Formate with NaHSO₄·H₂O/activated charcoal | Various Aromatic and Aliphatic Amines | Refluxing Ethyl Formate (54°C) | 10 - 100 min | 80-94 | [6] |
Experimental Protocols for Key Formylation Reactions
Detailed methodologies are essential for the replication and adaptation of synthetic procedures. Below are protocols for N-formylation reactions using common alternatives to this compound.
N-Formylation of Amines with Formic Acid (Catalyst- and Solvent-Free)[2]
Materials:
-
Amine (1 mmol)
-
Formic Acid (1.2 mmol)
Procedure:
-
To a sealed glass vial, add the amine and formic acid.
-
Stir the mixture magnetically at 60°C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Wash the organic mixture, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the formylated product.
N-Formylation of Amines with Ethyl Formate (Catalyst- and Solvent-Free)[2]
Materials:
-
Amine (1 mmol)
-
Ethyl Formate (3 mmol)
Procedure:
-
In a sealed glass vial, combine the amine and ethyl formate.
-
Stir the reaction mixture at 60°C.
-
Monitor the reaction by TLC.
-
After completion, work up the reaction as described in the formic acid protocol.
N-Formylation of Primary Amines with in situ Generated Acetic Formic Anhydride[4]
Materials:
-
Primary Amine (1.0 eq)
-
Formic Acid (excess)
-
Acetic Anhydride
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve the primary amine in THF and cool the solution to -20°C.
-
In a separate flask, prepare a pre-mixed solution of excess formic acid and acetic anhydride.
-
Add the formic acid/acetic anhydride mixture dropwise to the cooled amine solution with vigorous stirring.
-
Monitor the reaction progress by TLC; it is typically complete within 15 minutes.
-
Upon completion, quench the reaction and perform a standard aqueous workup followed by extraction and purification.
Reaction Mechanisms and Experimental Workflows
Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting.
Proposed Mechanism for N-Formylation of Amines with Formic Acid/Ethyl Formate[7]
The formylation of amines with formic acid or ethyl formate is believed to proceed via a nucleophilic attack of the amine on the carbonyl carbon of the formylating agent. This is followed by the elimination of a water or ethanol molecule, respectively, to yield the corresponding formamide.
Experimental Workflow for Kinetic Analysis of Formylation Reactions
A general workflow for studying the kinetics of formylation reactions can be established to determine rate constants and reaction orders.
Conclusion
While this compound is a known formylating agent, the lack of detailed kinetic studies necessitates a comparison with more extensively studied alternatives.[1] Reagents such as formic acid, ethyl formate, and acetic formic anhydride offer a range of reactivities and reaction conditions, providing viable options for the N-formylation of amines.[2][3][4] The choice of the optimal formylating agent will depend on the specific substrate, desired reaction rate, and tolerance to reaction conditions. The provided protocols and mechanistic insights for alternative formylating agents serve as a valuable resource for researchers in the field of organic synthesis and drug development. Further kinetic studies on this compound are warranted to fully elucidate its performance profile and expand the toolkit of formylating agents available to chemists.
References
Safety Operating Guide
Proper Disposal of Ethyl N-phenylformimidate: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. Ethyl N-phenylformimidate, a combustible liquid with significant water hazard potential, requires a stringent and well-documented disposal protocol. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on its safety data, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.
Quantitative Data Summary
The following table summarizes key quantitative safety and physical data for this compound, critical for a comprehensive risk assessment and the formulation of disposal procedures.
| Property | Value | Source |
| CAS Number | 6780-49-0 | |
| Molecular Formula | C₉H₁₁NO | |
| Molecular Weight | 149.19 g/mol | |
| Appearance | Colorless to light yellow to light orange clear liquid | [1] |
| Density | 1.006 g/mL at 25 °C | |
| Flash Point | 78.9 °C (174.0 °F) | |
| Water Hazard Class (WGK) | 3 (severe hazard to water) |
Disposal Protocol: A Step-by-Step Approach
Given its classification as a combustible liquid and a severe water hazard, this compound must be disposed of as hazardous chemical waste. Under no circumstances should it be poured down the drain or disposed of in regular trash.[2]
Step 1: Waste Identification and Segregation
-
Classification: this compound is a non-halogenated organic waste.
-
Segregation: It is critical to segregate this waste from other chemical waste streams to prevent dangerous reactions. Do not mix it with:
-
Halogenated organic wastes
-
Inorganic wastes (acids, bases)
-
Oxidizing agents
-
Step 2: Containerization and Labeling
-
Primary Container: Collect waste this compound in a dedicated, chemically resistant container (e.g., a high-density polyethylene or glass bottle) that is in good condition and has a secure, leak-proof lid.
-
Labeling: The container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of the waste
-
The date of waste generation
-
Appropriate hazard pictograms (e.g., flammable, irritant)
-
Step 3: Storage
-
Location: Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Containment: To mitigate the risk of spills, use secondary containment, such as a larger, chemically resistant bin or tray.
-
Incompatibles: Ensure the storage area physically separates incompatible waste types.
Step 4: Professional Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Documentation: Maintain a record of the waste generated and its disposal, in accordance with your institution's policies and local regulations.
-
Recommended Disposal Method: The standard and most effective method for the complete destruction of this compound is high-temperature incineration at a licensed and approved waste disposal facility.
Disposal of Contaminated Materials
Any materials that come into contact with this compound, such as gloves, absorbent pads, or glassware, must be considered contaminated and disposed of as hazardous solid waste. Place these materials in a designated, labeled hazardous waste bag or container for solid waste.
Spill Management
In the event of a spill:
-
Evacuate and Ventilate: Immediately evacuate the spill area and ensure it is well-ventilated.
-
Containment: For liquid spills, use an inert absorbent material such as sand, vermiculite, or a commercial sorbent pad. Do not use combustible materials like paper towels for initial absorption.
-
Collection: Carefully collect the absorbed material and any contaminated debris into a designated, labeled, and sealable hazardous waste container.
-
Decontamination: Clean the spill area with a suitable decontamination solution, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for making decisions regarding the disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Personal protective equipment for handling Ethyl N-phenylformimidate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for Ethyl N-phenylformimidate, fostering a secure research environment.
Chemical Identifier:
Hazard Summary: this compound is classified as a combustible liquid that can cause skin and serious eye irritation, and may cause respiratory irritation.[3] Adherence to the following personal protective equipment (PPE) and handling procedures is mandatory to minimize exposure and ensure safety.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Required Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield | Must be worn at all times to protect against splashes and vapors that can cause serious eye irritation.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | Essential for preventing skin contact, which can cause irritation.[4][5] Gloves should be inspected before each use and disposed of properly after handling.[5] |
| Body Protection | Laboratory coat or chemical-resistant apron | Provides a barrier against accidental spills and splashes.[4] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood | Necessary to avoid inhalation of vapors, which may cause respiratory tract irritation.[4] |
Operational Plan: Step-by-Step Handling Procedure
Following a standardized operational plan minimizes risks during the handling and use of this compound.
-
Preparation:
-
Ensure a chemical fume hood is operational and the work area is clear of clutter.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[6]
-
Assemble all necessary equipment and reagents before handling the chemical.
-
Don the required personal protective equipment as detailed in the table above.
-
-
Handling:
-
Conduct all transfers and manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Use compatible equipment (e.g., glass, stainless steel) to avoid reactions.
-
Keep the container tightly closed when not in use to prevent the release of vapors.
-
Avoid contact with skin and eyes. In case of accidental contact, immediately follow the first-aid measures outlined in the Safety Data Sheet (SDS).[7]
-
Keep away from heat, sparks, and open flames as it is a combustible liquid.
-
-
Post-Handling:
-
Decontaminate all work surfaces and equipment after use.
-
Properly label and store any unused this compound in a cool, dry, and well-ventilated area.
-
Remove and dispose of contaminated gloves and other disposable PPE as hazardous waste.
-
Wash hands thoroughly with soap and water after completing the work.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Identification and Collection:
-
All materials that have come into contact with this compound, including excess reagent, contaminated PPE, and cleaning materials, must be considered hazardous waste.[4]
-
Collect all liquid waste in a dedicated, properly labeled, and sealed container.
-
Collect all solid waste (e.g., contaminated gloves, wipes) in a separate, clearly labeled hazardous waste bag or container.
-
-
Waste Storage:
-
Store hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Ensure all waste containers are clearly labeled with "Hazardous Waste" and the chemical name.[4]
-
-
Disposal Procedure:
-
Do not dispose of this compound down the drain or in regular trash.
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound 97 6780-49-0 [sigmaaldrich.cn]
- 2. This compound, 97% | Fisher Scientific [fishersci.ca]
- 3. This compound 97 6780-49-0 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
